molecular formula C11H13ClN2O2 B1346765 N-[3-(acetylamino)phenyl]-3-chloropropanamide CAS No. 900711-15-1

N-[3-(acetylamino)phenyl]-3-chloropropanamide

Número de catálogo: B1346765
Número CAS: 900711-15-1
Peso molecular: 240.68 g/mol
Clave InChI: MJCVFZHCOZFNQX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(acetylamino)phenyl]-3-chloropropanamide is a useful research compound. Its molecular formula is C11H13ClN2O2 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[3-(acetylamino)phenyl]-3-chloropropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(acetylamino)phenyl]-3-chloropropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-(3-acetamidophenyl)-3-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-8(15)13-9-3-2-4-10(7-9)14-11(16)5-6-12/h2-4,7H,5-6H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCVFZHCOZFNQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640917
Record name N-(3-Acetamidophenyl)-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900711-15-1
Record name N-(3-Acetamidophenyl)-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to N-[3-(acetylamino)phenyl]-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

N-[3-(acetylamino)phenyl]-3-chloropropanamide is a synthetic organic compound characterized by a central benzene ring substituted with an acetylamino group at the meta-position and a 3-chloropropanamide group.

Molecular Formula: C₁₁H₁₃ClN₂O₂

Molecular Weight: 240.69 g/mol

Structure:

Synthesis_of_N-[3-(acetylamino)phenyl]-3-chloropropanamide reactant1 3'-Aminoacetanilide product N-[3-(acetylamino)phenyl]-3-chloropropanamide reactant1->product Acylation reactant2 3-Chloropropionyl Chloride reactant2->product side_product HCl product->side_product by-product

Figure 2: Proposed synthesis of N-[3-(acetylamino)phenyl]-3-chloropropanamide.

Experimental Protocol:

Materials:

  • 3'-Aminoacetanilide

  • 3-Chloropropionyl chloride [1]* Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3'-aminoacetanilide (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.1 equivalents) to the stirred solution.

  • In a separate flask, prepare a solution of 3-chloropropionyl chloride (1.05 equivalents) in anhydrous DCM.

  • Add the 3-chloropropionyl chloride solution dropwise to the cooled 3'-aminoacetanilide solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure N-[3-(acetylamino)phenyl]-3-chloropropanamide.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of 3-chloropropionyl chloride with atmospheric moisture.

  • Anhydrous Solvent: Water would react with the acid chloride, reducing the yield.

  • Cooling to 0 °C: The acylation reaction is exothermic. Cooling controls the reaction rate and minimizes side reactions.

  • Triethylamine: Acts as a base to neutralize the hydrochloric acid by-product, driving the reaction to completion.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of N-[3-(acetylamino)phenyl]-3-chloropropanamide, with comparative data from structurally related compounds.

PropertyPredicted Value for N-[3-(acetylamino)phenyl]-3-chloropropanamideN-(3-Chlorophenyl)acetamide (CAS 588-07-8) [2]3-chloro-N-phenylpropanamide (CAS 3460-04-6) [3]
Molecular Weight 240.69 g/mol 169.61 g/mol 183.63 g/mol
Melting Point Estimated: 130-150 °C77-78 °CNot available
Boiling Point Estimated: > 400 °CNot availableNot available
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols)Slightly soluble in waterNot available
LogP Estimated: 1.5 - 2.51.71.7

Potential Applications in Drug Discovery and Organic Synthesis

The bifunctional nature of N-[3-(acetylamino)phenyl]-3-chloropropanamide makes it a valuable scaffold for further chemical modifications.

  • Intermediate for Novel Pharmaceuticals: The reactive chloro group can be displaced by various nucleophiles (amines, thiols, alcohols) to generate a library of derivatives. These derivatives can be screened for a wide range of biological activities. The acetanilide moiety is a common feature in many pharmaceutical agents.

  • Precursor for Heterocyclic Compounds: The chloropropanamide side chain can be utilized in intramolecular cyclization reactions to synthesize various heterocyclic systems, which are privileged structures in medicinal chemistry.

  • Fragment-Based Drug Design: This molecule can serve as a fragment for building more complex drug candidates.

Applications start N-[3-(acetylamino)phenyl]-3-chloropropanamide sub_node Nucleophilic Substitution start->sub_node cyclo_node Intramolecular Cyclization start->cyclo_node frag_node Fragment-Based Design start->frag_node end1 Library of Novel Derivatives sub_node->end1 end2 Heterocyclic Scaffolds cyclo_node->end2 end3 Complex Drug Candidates frag_node->end3

Figure 3: Potential applications of N-[3-(acetylamino)phenyl]-3-chloropropanamide.

Safety and Handling

While specific toxicity data for N-[3-(acetylamino)phenyl]-3-chloropropanamide is unavailable, it should be handled with the care appropriate for a potentially hazardous chemical. The safety precautions are based on the known hazards of its reactants and structurally related compounds.

Hazard Identification:

  • Acute Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Expected to be a skin, eye, and respiratory tract irritant. [2][3] Recommended Precautions:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

N-[3-(acetylamino)phenyl]-3-chloropropanamide is a compound with significant potential as a building block in medicinal chemistry and organic synthesis. Although not currently cataloged with a CAS number, its synthesis is straightforward, and its reactive handles offer numerous possibilities for the creation of diverse molecular architectures. This guide provides a foundational understanding for researchers and developers interested in exploring the synthetic utility and potential applications of this promising intermediate.

References

  • PubChem. N-(3-Chlorophenyl)acetamide. [Link]

  • PubChem. 3-chloro-N-phenylpropanamide. [Link]

Sources

An In-depth Technical Guide to 3-chloro-N-(3-acetamidophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical compound 3-chloro-N-(3-acetamidophenyl)propanamide, including its nomenclature, physicochemical properties, a detailed synthesis protocol, and potential applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Nomenclature

The compound with the common name N-[3-(acetylamino)phenyl]-3-chloropropanamide is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 3-chloro-N-(3-acetamidophenyl)propanamide .

The name is derived as follows:

  • Propanamide : The core structure is a three-carbon amide.

  • 3-chloro- : A chlorine atom is substituted at the third carbon atom of the propanamide backbone.

  • N-(3-acetamidophenyl)- : A substituted phenyl group is attached to the nitrogen atom of the amide. The phenyl ring itself is substituted at the 3-position with an acetamido (acetylamino) group.

Structural Representation:

Caption: 2D Structure of 3-chloro-N-(3-acetamidophenyl)propanamide.

Chemical Identifiers
IdentifierValue
IUPAC Name 3-chloro-N-(3-acetamidophenyl)propanamide
Molecular Formula C11H13ClN2O2
Molecular Weight 240.69 g/mol
Canonical SMILES CC(=O)NC1=CC(=CC=C1)NC(=O)CCCl
InChI Key (Predicted) YWJGEJRMELZJCN-UHFFFAOYSA-N
CAS Number Not assigned

Physicochemical Properties (Predicted)

PropertyPredicted ValueNotes
Melting Point 140-160 °CBased on similar aromatic amides.
Boiling Point > 400 °C (decomposes)High boiling point expected due to hydrogen bonding and molecular weight.
Solubility Soluble in DMSO, DMF, and methanol. Sparingly soluble in water.Polarity suggests solubility in polar organic solvents.
pKa ~16-18 (amide N-H)Typical pKa for a secondary amide proton.
LogP ~1.5 - 2.5Calculated based on fragment contributions.

Synthesis Protocol

The synthesis of 3-chloro-N-(3-acetamidophenyl)propanamide is most efficiently achieved through the acylation of 3'-aminoacetanilide with 3-chloropropionyl chloride. This is a standard nucleophilic acyl substitution reaction.

Reaction Scheme:

G reactant1 3'-Aminoacetanilide plus + reactant1->plus reactant2 3-Chloropropionyl chloride arrow -> reactant2->arrow product 3-chloro-N-(3-acetamidophenyl)propanamide plus->reactant2 arrow->product

Caption: Synthesis of 3-chloro-N-(3-acetamidophenyl)propanamide.

Causality Behind Experimental Choices:
  • Solvent: A polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to dissolve the reactants without participating in the reaction.

  • Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing protonation of the starting amine.

  • Temperature: The reaction is initiated at a low temperature (0 °C) to control the exothermic nature of the acylation and minimize potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Step-by-Step Methodology:
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 3'-aminoacetanilide (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.1 eq.) to the solution and stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Slowly add a solution of 3-chloropropionyl chloride (1.05 eq.) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Analytical Characterization (Predicted)

The structure of the synthesized 3-chloro-N-(3-acetamidophenyl)propanamide can be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR - Aromatic protons in the range of 7.0-8.0 ppm. - Amide protons as singlets or broad singlets. - Methylene protons adjacent to the chlorine and carbonyl groups as triplets. - Acetyl methyl protons as a singlet around 2.1 ppm.
¹³C NMR - Carbonyl carbons in the range of 165-175 ppm. - Aromatic carbons in the range of 110-140 ppm. - Methylene carbons and the acetyl methyl carbon in the aliphatic region.
IR Spectroscopy - N-H stretching vibrations around 3300 cm⁻¹. - C=O stretching vibrations for both amide groups around 1650-1680 cm⁻¹. - Aromatic C-H and C=C stretching vibrations. - C-Cl stretching vibration.
Mass Spectrometry - Molecular ion peak (M+) and/or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight. - Characteristic isotopic pattern for a chlorine-containing compound.

Potential Applications and Rationale

While specific applications for 3-chloro-N-(3-acetamidophenyl)propanamide are not widely documented, its structure suggests several potential uses in research and development:

  • Medicinal Chemistry Building Block: The presence of a reactive chloropropyl group allows for further functionalization through nucleophilic substitution reactions. This makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity. The acetamidophenyl moiety is a common feature in many pharmaceutical compounds.

  • Linker Molecule: The bifunctional nature of the molecule (the chloro group and the potential for modification of the aromatic ring) makes it a candidate for use as a linker in the development of bioconjugates or functional materials.

  • Precursor for Heterocyclic Synthesis: The chloropropanamide moiety can be utilized in cyclization reactions to form various heterocyclic ring systems, which are of significant interest in drug discovery.

Safety and Handling

The safety profile of 3-chloro-N-(3-acetamidophenyl)propanamide has not been formally established. However, based on the reactivity of its functional groups and data from similar compounds, the following precautions should be taken:

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin. The chloropropyl group is a potential alkylating agent.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Logical Relationships and Workflow

The following diagram illustrates the logical flow from starting materials to the final product and its potential utility.

cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_product Product cluster_applications Potential Applications 3'-Aminoacetanilide 3'-Aminoacetanilide Acylation Reaction Acylation Reaction 3'-Aminoacetanilide->Acylation Reaction 3-Chloropropionyl chloride 3-Chloropropionyl chloride 3-Chloropropionyl chloride->Acylation Reaction 3-chloro-N-(3-acetamidophenyl)propanamide 3-chloro-N-(3-acetamidophenyl)propanamide Acylation Reaction->3-chloro-N-(3-acetamidophenyl)propanamide Medicinal Chemistry Intermediate Medicinal Chemistry Intermediate 3-chloro-N-(3-acetamidophenyl)propanamide->Medicinal Chemistry Intermediate Functional Material Precursor Functional Material Precursor 3-chloro-N-(3-acetamidophenyl)propanamide->Functional Material Precursor

Caption: Logical workflow for the synthesis and application of the title compound.

References

  • PubChem. N-(3-Aminophenyl)acetamide. [Link]

  • Google Patents. Synthetic method of 3-chloropropionyl chloride.
  • PubMed. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. [Link]

  • PubChem. 3-chloro-N-phenylpropanamide. [Link]

  • PubChem. N-(3-chlorophenyl)acetamide. [Link]

An In-depth Technical Guide to the Solubility Characterization of N-[3-(acetylamino)phenyl]-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Course for a Novel Compound's Developability

In the landscape of pharmaceutical development, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the earliest and most critical hurdles is the characterization of a compound's physicochemical properties, with solubility chief among them. Solubility dictates the bioavailability, formulation strategies, and ultimately, the clinical success of a drug candidate.

This guide focuses on N-[3-(acetylamino)phenyl]-3-chloropropanamide, a compound for which extensive public solubility data is not available. The absence of established data does not represent a roadblock; rather, it presents an opportunity to establish a rigorous, first-principles approach to characterization. This document serves as a comprehensive technical protocol and theoretical framework for researchers tasked with determining the solubility profile of this, or any novel, compound. We will proceed not by presenting pre-existing data, but by outlining the necessary steps to generate, analyze, and understand this critical parameter from the ground up.

Our approach is rooted in the core tenets of scientific integrity: every experimental choice is justified, every protocol is designed for self-validation, and every theoretical claim is grounded in established principles.

Part 1: Theoretical Foundation & Physicochemical Profile

Before any empirical work commences, a thorough theoretical analysis of the target molecule is essential. This allows us to anticipate its behavior, design relevant experiments, and interpret the resulting data with greater insight.

Molecular Structure Analysis

N-[3-(acetylamino)phenyl]-3-chloropropanamide possesses several key structural features that will govern its solubility:

  • Two Amide Groups: These are polar and capable of acting as both hydrogen bond donors and acceptors. This suggests a potential for solubility in polar protic solvents.

  • Aromatic Ring: The phenyl ring is nonpolar and hydrophobic, which will contribute to solubility in organic solvents but may limit aqueous solubility.

  • Chlorine Atom: The electronegative chlorine atom adds to the molecule's polarity.

  • Molecular Weight: The molecular weight of its isomer, N-[4-(acetylamino)phenyl]-3-chloropropanamide, is approximately 240.68 g/mol .[1] Generally, higher molecular weight (>500 Da) can negatively impact solubility.

Critical Physicochemical Predictors

While experimental data for the target molecule is scarce, we can predict key parameters that influence solubility. These predictions are invaluable for designing initial experiments.

  • pKa (Ionization Constant): The two amide groups in the structure are generally considered neutral in the physiological pH range. They can be hydrolyzed under strongly acidic or basic conditions, but they do not typically exhibit significant acid-base behavior. Therefore, the solubility of N-[3-(acetylamino)phenyl]-3-chloropropanamide is expected to be largely pH-independent within a stable pH range (e.g., 2-10). However, this must be verified experimentally, as subtle electronic effects can alter expected pKa values. The impact of pH on the solubility of ionizable drugs is a fundamental principle in pharmaceutics.[2][3][4][5]

  • LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. A higher LogP suggests greater solubility in nonpolar, lipid-like environments and lower solubility in aqueous media. The computed XLogP3 value for the isomeric N-[4-(acetylamino)phenyl]-3-chloropropanamide is 0.8, suggesting a relatively balanced profile but leaning towards hydrophilicity.[1] An experimental determination is crucial for an accurate assessment.

The Thermodynamics of Dissolution

Solubility is an equilibrium process governed by thermodynamics.[6] The overall Gibbs free energy of dissolution (ΔG_sol_) must be negative for dissolution to occur spontaneously. This is a function of enthalpy (ΔH_sol_) and entropy (ΔS_sol_):

ΔG_sol_ = ΔH_sol_ - TΔS_sol_

  • Enthalpy (ΔH_sol_): Represents the energy change from breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds. For most solids, this process is endothermic (ΔH_sol_ > 0), meaning solubility increases with temperature.

  • Entropy (ΔS_sol_): Represents the change in randomness or disorder. Dissolution of a structured solid into a liquid solvent typically results in an increase in entropy (ΔS_sol_ > 0).

Understanding these principles is key to interpreting temperature-dependent solubility studies.[7][8][9]

Part 2: Experimental Determination of Solubility

This section provides detailed protocols for determining the equilibrium solubility of N-[3-(acetylamino)phenyl]-3-chloropropanamide. A validated, specific, and sensitive analytical method for quantifying the compound's concentration is a prerequisite for these studies (detailed in Part 3).

Overall Experimental Workflow

The logical flow for solubility determination is crucial for efficient and accurate data generation.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Reporting A Synthesize or Procure N-[3-(acetylamino)phenyl]-3-chloropropanamide B Develop & Validate Analytical Method (HPLC/UV-Vis) A->B D Select Solvents (Aqueous buffers, Organic) B->D C Perform Shake-Flask Solubility Measurement F Quantify Concentration of Dissolved Solute C->F D->C E Control Temperature E->C G Calculate Solubility (mg/mL, mol/L) F->G H Tabulate & Analyze Data G->H I Determine Thermodynamic Parameters (Optional) H->I

Caption: Workflow for solubility characterization.

Gold Standard: Equilibrium Shake-Flask Method

This method is considered the benchmark for determining thermodynamic solubility. It measures the concentration of a solute in a saturated solution after it has reached equilibrium.

Protocol:

  • Preparation: Add an excess amount of solid N-[3-(acetylamino)phenyl]-3-chloropropanamide to a series of vials containing the selected solvents (e.g., pH 1.2, 4.5, 6.8, 7.4 buffers; water; ethanol; propylene glycol). The excess solid is critical to ensure equilibrium with the solid phase.

  • Equilibration: Seal the vials and place them in a constant-temperature orbital shaker or rotator. Agitate at a controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours). A preliminary time-to-equilibrium study should be conducted to justify the chosen duration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is imperative to avoid aspirating any solid particles. Centrifugation or filtration (using a filter material that does not bind the compound) is highly recommended.

  • Dilution: Accurately dilute the clear supernatant with a suitable mobile phase or solvent to bring the concentration within the validated range of the analytical method.

  • Quantification: Analyze the diluted samples using the pre-validated analytical method (e.g., HPLC-UV) to determine the concentration.

  • Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility.

Potentiometric Titration for pKa and Solubility

While the target molecule is not expected to be strongly ionizable, a potentiometric titration can confirm the absence of pKa values in the 2-12 range and can be a powerful tool for compounds that are weak acids or bases.[10][11][12]

Protocol Principle:

  • A known amount of the compound is suspended in water.

  • The suspension is titrated with a strong acid (e.g., HCl) and separately with a strong base (e.g., NaOH).

  • The pH is monitored throughout the titration using a calibrated pH electrode.

  • A plot of pH versus the volume of titrant added is generated. The inflection points on this curve (or peaks in its first derivative) correspond to the pKa values.

  • The solubility can be determined from the point at which all suspended solid has dissolved to form a salt.[13][14]

Part 3: Analytical Quantification Methods

An accurate and reliable analytical method is the bedrock of any solubility study. For N-[3-(acetylamino)phenyl]-3-chloropropanamide, with its aromatic ring, HPLC with UV detection is the most appropriate choice.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates the compound of interest from potential impurities or degradants based on its partitioning between a stationary phase (column) and a mobile phase. A UV detector measures the compound's absorbance at a specific wavelength.

Step-by-Step Method Development:

  • Wavelength Selection: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) and scan its absorbance from 200-400 nm using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λ_max_) should be selected for detection to ensure maximum sensitivity.

  • Column and Mobile Phase Selection:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a standard starting point for a molecule of this polarity.

    • Mobile Phase: Start with an isocratic mixture of acetonitrile (or methanol) and water (e.g., 50:50 v/v). Adjust the ratio to achieve a retention time of 3-10 minutes. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape.

  • Calibration Curve (Standard Curve):

    • Prepare a series of standard solutions of N-[3-(acetylamino)phenyl]-3-chloropropanamide of known concentrations in the mobile phase.

    • Inject each standard onto the HPLC system and record the peak area.

    • Plot peak area versus concentration. The resulting graph should be linear (R² > 0.999), and the equation of this line will be used to calculate the concentration of unknown samples.

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision according to relevant guidelines.

UV-Vis Spectroscopy

For a rapid, high-throughput, but less specific measurement, direct UV-Vis spectroscopy can be used, particularly in simple solvent systems without interfering components.[15][16]

Protocol:

  • Develop a Calibration Curve: Using the same procedure as for HPLC, prepare standard solutions and measure their absorbance at the predetermined λ_max_. Plot absorbance versus concentration to generate a Beer-Lambert Law calibration curve.

  • Sample Analysis: After phase separation (from the shake-flask experiment), dilute the supernatant and measure its absorbance.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample.

Part 4: Data Presentation and Analysis

Clear and concise presentation of data is essential for interpretation and comparison.

Tabular Summary of Solubility Data

All quantitative data should be summarized in structured tables.

Table 1: Solubility in Various Solvents at 25 °C and 37 °C

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
0.1 M HCl (pH 1.2)25
0.1 M HCl (pH 1.2)37
Acetate Buffer (pH 4.5)25
Acetate Buffer (pH 4.5)37
Phosphate Buffer (pH 6.8)25
Phosphate Buffer (pH 6.8)37
Phosphate Buffer (pH 7.4)25
Phosphate Buffer (pH 7.4)37
Deionized Water25
Deionized Water37
Ethanol25
Propylene Glycol25
Thermodynamic Analysis (van 't Hoff Plot)

If solubility is measured at multiple temperatures, the enthalpy (ΔH_sol_) and entropy (ΔS_sol_) of dissolution can be determined using the van 't Hoff equation:

ln(S) = - (ΔH_sol_ / R) * (1/T) + (ΔS_sol_ / R)

Where:

  • S is the molar solubility

  • R is the ideal gas constant (8.314 J/mol·K)

  • T is the absolute temperature in Kelvin

By plotting ln(S) versus 1/T, a linear relationship should be observed. The slope of the line is -ΔH_sol_/R, and the y-intercept is ΔS_sol_/R. This provides profound insight into the energetics of the dissolution process.[8]

Conclusion

The solubility of N-[3-(acetylamino)phenyl]-3-chloropropanamide, while not publicly documented, can be thoroughly and reliably characterized through the systematic application of the principles and protocols outlined in this guide. By combining theoretical physicochemical analysis with rigorous experimental methods like the shake-flask technique and robust analytical quantification via HPLC, researchers can generate the high-quality data essential for making informed decisions in the drug development pipeline. This framework not only provides a pathway to understanding the specific properties of the target compound but also serves as a universal template for the solubility assessment of any new chemical entity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 79982, 3-Chloropropanamide." PubChem, [Link]. Accessed January 27, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16637082, N-[4-(Acetylamino)phenyl]-3-chloropropanamide." PubChem, [Link]. Accessed January 27, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11493, N-(3-Chlorophenyl)acetamide." PubChem, [Link]. Accessed January 27, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 240404, 3-chloro-N-phenylpropanamide." PubChem, [Link]. Accessed January 27, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 19101947, 3-Chloro-N-(3-hydroxyphenyl)propanamide." PubChem, [Link]. Accessed January 27, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66960, 3-Chloro-N,N-dimethyl-1-propanamine." PubChem, [Link]. Accessed January 27, 2026.

  • Avdeef, A., et al. "Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water." Analytical Chemistry, 2020, [Link].

  • Pardhi, V. "PH and Solvent Effect on Drug Solubility." SlideShare, 2021, [Link].

  • Chemistry LibreTexts. "Thermodynamics of Solubility." 2021, [Link].

  • Journal of Chemical Education. "Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations." 2017, [Link].

  • Al-Zoubi, N., et al. "Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology." PMC, 2021, [Link].

  • Cheméo. "Chemical Properties of Propanamide, N-(3-chlorophenyl)-3-chloro." [Link]. Accessed January 27, 2026.

  • Ascendia Pharmaceutical Solutions. "4 Factors Affecting Solubility of Drugs." 2021, [Link].

  • Cheméo. "Chemical Properties of N-(3-Chlorophenyl)-2,2,3,3,3-pentafluoropropanamide (CAS 106376-32-3)." [Link]. Accessed January 27, 2026.

  • Fountainhead Press. "Thermodynamics of Solubility: Graphical Determination of ΔH and ΔS." [Link]. Accessed January 27, 2026.

  • ResearchGate. "Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations..." 2025, [Link].

  • Cheméo. "Chemical Properties of Propanamide, N-(3-nitrophenyl)-2-chloro." [Link]. Accessed January 27, 2026.

  • Journal of Chemical & Engineering Data. "Solubility Determination, Modeling, and Thermodynamic Dissolution Properties of Benzenesulfonamide..." 2021, [Link].

  • Chemistry LibreTexts. "Potentiometric Methods." 2021, [Link].

  • Chemistry LibreTexts. "The Effects of pH on Solubility." 2019, [Link].

  • Cheméo. "Chemical Properties of Propanamide, N-(3-chlorophenyl)-2,2-dimethyl." [Link]. Accessed January 27, 2026.

  • Pharmaffiliates. "3-Chloro-N-(3-methoxyphenyl)propanamide." [Link]. Accessed January 27, 2026.

  • PubMed Central. "Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures." [Link]. Accessed January 27, 2026.

  • ResearchGate. "Study of pH-dependent drugs solubility in water." 2025, [Link].

  • ResearchGate. "The UV-Vis absorption spectra of III in different solvents." [Link]. Accessed January 27, 2026.

  • upums. "Potentiometry." [Link]. Accessed January 27, 2026.

  • MIT OpenCourseWare. "Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids." 2021, [Link].

Sources

Spectroscopic Blueprint of N-[3-(acetylamino)phenyl]-3-chloropropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted spectroscopic data for N-[3-(acetylamino)phenyl]-3-chloropropanamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data listing. It offers a detailed interpretation grounded in fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), explaining the causal relationships between the molecular structure and its spectral output.

Introduction and Molecular Context

N-[3-(acetylamino)phenyl]-3-chloropropanamide is a multifaceted organic molecule featuring a substituted aromatic ring and a reactive aliphatic side chain. Its structure suggests potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds. Accurate structural elucidation is paramount for its application, and a comprehensive spectroscopic analysis provides the definitive structural proof. This guide will detail the predicted spectral characteristics of this compound, offering a baseline for its identification and characterization.

Molecular Structure

The structural features of N-[3-(acetylamino)phenyl]-3-chloropropanamide are key to understanding its spectroscopic behavior. The molecule comprises a 1,3-disubstituted benzene ring, an acetamido group, and a 3-chloropropanamide moiety.

Diagram 1: Molecular Structure and Atom Numbering

A diagram illustrating the chemical structure and atom numbering of N-[3-(acetylamino)phenyl]-3-chloropropanamide.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to provide a wealth of information regarding the proton environment in the molecule. The predictions are based on a standard 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent, with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.

Proton(s) Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment Rationale
H on N1~8.0Singlet (broad)1H-Amide protons are often broad and may exchange with trace water.
H on N2~7.8Singlet (broad)1H-Similar to the other amide proton, expected to be a broad singlet.
Aromatic H~7.2-7.6Multiplet4HJortho = 7-10 Hz, Jmeta = 2-3 HzThe four aromatic protons will exhibit complex splitting due to their respective ortho and meta couplings.[1][2]
-CH₂- (C11)~3.8Triplet2HJ = 6-8 HzDeshielded by the adjacent chlorine atom.[1]
-CH₂- (C10)~2.8Triplet2HJ = 6-8 HzAdjacent to a carbonyl group, resulting in a downfield shift.[1]
-CH₃ (C8)~2.2Singlet3H-The methyl group of the acetyl moiety is a singlet as there are no adjacent protons.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation : Dissolve 10-50 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3] Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup : Place the NMR tube in the spinner and insert it into the NMR spectrometer.

  • Shimming : Optimize the homogeneity of the magnetic field by adjusting the shim coils to obtain a sharp, symmetrical solvent peak.

  • Acquisition : Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Processing : Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Diagram 2: Workflow for ¹H NMR Analysis

1H_NMR_Workflow A Sample Preparation (10-50 mg in 0.7 mL solvent) B Instrument Setup (Insert sample) A->B C Shimming (Optimize magnetic field) B->C D Data Acquisition (Collect scans) C->D E Data Processing (FT, Phasing, Integration) D->E F Spectral Interpretation E->F MS_Fragmentation Parent [M]⁺˙ m/z 240/242 Frag1 Loss of Cl [M-Cl]⁺ m/z 205 Parent->Frag1 Frag2 Loss of C₃H₄ClO [M-C₃H₄ClO]⁺ m/z 150 Parent->Frag2 Frag3 [C₂H₃O]⁺ m/z 43 Parent->Frag3 Acylium ion Frag4 [C₃H₄Cl]⁺ m/z 75 Parent->Frag4 Chloropropenyl cation Frag5 Loss of C₂H₂O [M-C₃H₄ClO-C₂H₂O]⁺ m/z 108 Frag2->Frag5

A proposed fragmentation pathway for N-[3-(acetylamino)phenyl]-3-chloropropanamide in mass spectrometry.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mM) in a suitable solvent such as methanol or acetonitrile. [4]2. Infusion : Introduce the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 1-20 µL/min). [4]3. Ionization : Apply a high voltage (2-6 kV) to the capillary tip to generate a fine spray of charged droplets. [5]A nebulizing gas (e.g., nitrogen) aids in this process. [5]4. Desolvation : Evaporate the solvent from the droplets using a drying gas and/or heated capillary to release the gas-phase ions. [6]5. Mass Analysis : Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation : Identify the molecular ion peak and analyze the fragmentation pattern if tandem MS (MS/MS) is performed.

Conclusion

This technical guide provides a comprehensive, predicted spectroscopic profile of N-[3-(acetylamino)phenyl]-3-chloropropanamide. The detailed analysis of the expected NMR, IR, and MS data, coupled with standardized experimental protocols, serves as a robust framework for the empirical characterization of this compound. The provided interpretations are based on established principles of spectroscopy and data from analogous structures, offering a high degree of confidence in the predicted spectral features. This document should serve as a valuable resource for any scientist involved in the synthesis, purification, and application of this and structurally related molecules.

References

Sources

Methodological & Application

Synthesis of N-[3-(acetylamino)phenyl]-3-chloropropanamide: An Experimental Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of N-[3-(acetylamino)phenyl]-3-chloropropanamide, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the N-acylation of 3-aminoacetanilide with 3-chloropropionyl chloride. This document details the reaction mechanism, optimized reaction conditions, purification procedures, and necessary safety precautions. The protocol is designed for researchers and scientists in drug development and medicinal chemistry, offering a reliable method for obtaining the target compound with a good yield and high purity.

Introduction

N-[3-(acetylamino)phenyl]-3-chloropropanamide is a crucial building block in the synthesis of a wide range of biologically active molecules. Its structure, featuring a reactive chloropropanamide moiety and an acetamidophenyl group, allows for further chemical modifications, making it a versatile intermediate in the design of novel therapeutic agents. The synthesis of such N-aryl amides is a fundamental transformation in organic chemistry, typically achieved by the reaction of an aniline derivative with an acyl chloride.[] This protocol outlines a robust and reproducible method for the preparation of N-[3-(acetylamino)phenyl]-3-chloropropanamide, emphasizing safety, efficiency, and purity of the final product.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 3-aminoacetanilide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen atom to yield the final amide product. A tertiary amine base, such as triethylamine, is typically added to scavenge the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )QuantityPuritySupplier
3-Aminoacetanilide102-28-3[2][3][4][5][6]150.18[2]1.50 g (10.0 mmol)≥97%Sigma-Aldrich
3-Chloropropionyl chloride625-36-5[7][8][9][10]126.97[7]1.40 g (1.1 mL, 11.0 mmol)≥98%Sigma-Aldrich
Triethylamine (Et₃N)121-44-8101.191.52 g (2.1 mL, 15.0 mmol)≥99%Sigma-Aldrich
Dichloromethane (DCM)75-09-284.9350 mLAnhydrous, ≥99.8%Sigma-Aldrich
1 M Hydrochloric Acid (HCl)7647-01-036.462 x 20 mL-Standard lab supply
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.0120 mL-Standard lab supply
Brine (Saturated NaCl solution)7647-14-558.4420 mL-Standard lab supply
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37q.s.-Sigma-Aldrich
Ethyl Acetate141-78-688.11For recrystallizationReagent gradeSigma-Aldrich
Hexane110-54-386.18For recrystallizationReagent gradeSigma-Aldrich

Equipment

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer

  • Infrared spectrometer

Experimental Protocol

Reaction Setup
  • To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-aminoacetanilide (1.50 g, 10.0 mmol).

  • Add anhydrous dichloromethane (40 mL) to the flask and stir the mixture until the 3-aminoacetanilide is fully dissolved.

  • Add triethylamine (2.1 mL, 15.0 mmol) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

Addition of 3-Chloropropionyl Chloride
  • In a separate, dry dropping funnel, dissolve 3-chloropropionyl chloride (1.40 g, 11.0 mmol) in anhydrous dichloromethane (10 mL).

  • Add the 3-chloropropionyl chloride solution dropwise to the cooled, stirring solution of 3-aminoacetanilide and triethylamine over a period of 20-30 minutes. A white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-3 hours.

Work-up and Isolation
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Once the reaction is complete, quench the reaction by adding deionized water (30 mL).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification
  • Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system.[11]

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexane dropwise until the solution becomes cloudy.

  • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Characterization

The identity and purity of the synthesized N-[3-(acetylamino)phenyl]-3-chloropropanamide should be confirmed by the following analytical techniques:

  • Melting Point: Determine the melting point of the purified product and compare it with literature values if available.

  • ¹H NMR and ¹³C NMR Spectroscopy: Record the NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: Analyze the functional groups present in the molecule.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound.

Theoretical Yield Calculation:

The theoretical yield is based on the limiting reagent, which is 3-aminoacetanilide in this protocol.

  • Molecular weight of 3-aminoacetanilide = 150.18 g/mol

  • Molecular weight of N-[3-(acetylamino)phenyl]-3-chloropropanamide = 240.68 g/mol (based on the para-isomer, the meta-isomer will have the same molecular weight)[12]

  • Moles of 3-aminoacetanilide = 1.50 g / 150.18 g/mol = 0.01 mol

  • Theoretical mass of product = 0.01 mol * 240.68 g/mol = 2.41 g

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3-Chloropropionyl chloride is corrosive and reacts with moisture.[13] It should be handled with care in a dry environment.

  • Triethylamine is flammable and has a strong odor.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Dispose of all chemical waste according to institutional guidelines.

Diagrams

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve 3-aminoacetanilide and triethylamine in DCM B 2. Cool to 0 °C A->B C 3. Add 3-chloropropionyl chloride solution dropwise B->C D 4. Stir at room temperature C->D E 5. Quench with water D->E F 6. Sequential washing (HCl, NaHCO₃, Brine) E->F G 7. Dry and concentrate F->G H 8. Recrystallize from Ethyl Acetate/Hexane G->H I 9. Filter and dry product H->I

Caption: Experimental workflow for the synthesis of N-[3-(acetylamino)phenyl]-3-chloropropanamide.

Reaction_Mechanism Reactant1 3-Aminoacetanilide Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic attack Reactant2 3-Chloropropionyl chloride Reactant2->Intermediate Product N-[3-(acetylamino)phenyl]-3-chloropropanamide Intermediate->Product Elimination of Cl⁻ & Deprotonation Byproduct Triethylamine Hydrochloride Triethylamine Triethylamine Triethylamine->Byproduct HCl scavenging

Caption: Simplified reaction mechanism for the N-acylation.

References

  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. Substituted amide synthesis by amidation. Retrieved from [Link]

  • PubChem. N-[4-(Acetylamino)phenyl]-3-chloropropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. National Library of Medicine. (2022, September 6). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemguide. The preparation of amides. Retrieved from [Link]

  • Cheméo. Chemical Properties of Propanamide, N-(3-chlorophenyl)-3-chloro. Retrieved from [Link]

  • U.S. Patent No. US20030176703A1. (2003). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • CN Patent No. CN106674040A. (2017).
  • LibreTexts. (2022, September 25). Chemistry of Amides. Retrieved from [Link]

  • PubChem. N-(3-Chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. 3'-Aminoacetanilide. Retrieved from [Link]

  • Neliti. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

  • PubChem. 3-chloro-N-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • AppliChem. 3-CHLOROPROPIONYL CHLORIDE. Retrieved from [Link]

  • PubChem. 3-Chloropropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. m-Aminoacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. Propanamide, N-(3-chlorophenyl)-2-chloro-. National Institute of Standards and Technology. Retrieved from [Link]

  • Wikipedia. 3-Aminoacetanilide. Retrieved from [Link]

Sources

Application Notes & Protocols for the Purification of N-[3-(acetylamino)phenyl]-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ANP-2026-01-28-001

Version: 1.0

Abstract

This document provides a comprehensive guide to the purification of N-[3-(acetylamino)phenyl]-3-chloropropanamide, a key intermediate in various synthetic pathways. Recognizing the critical role of purity in drug development and chemical research, these application notes detail three robust purification methodologies: recrystallization, silica gel column chromatography, and liquid-liquid extraction. Each protocol is presented with a step-by-step guide, the underlying scientific principles, and criteria for selecting the most appropriate technique based on sample volume, purity requirements, and the nature of the impurities.

Introduction: The Importance of Purifying N-[3-(acetylamino)phenyl]-3-chloropropanamide

N-[3-(acetylamino)phenyl]-3-chloropropanamide is a bespoke chemical entity with significant potential in medicinal chemistry and materials science. The efficacy, safety, and reproducibility of any application employing this compound are fundamentally dependent on its purity. Impurities, which can include unreacted starting materials, by-products, and degradation products, can lead to ambiguous research outcomes, reduced product yields, and potential safety concerns in pharmaceutical applications.

The synthesis of N-[3-(acetylamino)phenyl]-3-chloropropanamide typically involves the acylation of 3-aminoacetanilide with 3-chloropropionyl chloride. This reaction can lead to several impurities, including:

  • Unreacted 3-aminoacetanilide: A more polar starting material.

  • Hydrolyzed 3-chloropropionyl chloride (3-chloropropionic acid): A highly polar and acidic by-product.

  • Di-acylated products: Less polar by-products.

Given the distinct polarities of the target compound and its likely impurities, a strategic application of chromatographic and extractive techniques can yield a highly purified product.

Physicochemical Properties of N-[3-(acetylamino)phenyl]-3-chloropropanamide and Related Compounds

A thorough understanding of the physicochemical properties of the target compound is essential for designing effective purification protocols. While experimental data for the title compound is not widely available, we can infer its properties from structurally similar molecules.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
N-[3-(acetylamino)phenyl]-3-chloropropanamideC₁₁H₁₃ClN₂O₂240.69Target compound. Expected to be a solid at room temperature with moderate polarity.
N-[4-(acetylamino)phenyl]-3-chloropropanamide[1]C₁₁H₁₃ClN₂O₂240.68A regioisomer of the target compound.
3-chloro-N-phenylpropanamide[2][3]C₉H₁₀ClNO183.63A related compound lacking the acetylamino group. It is a solid with a melting point of 119.5-120.5 °C and is soluble in organic solvents like ethanol and chloroform, with low solubility in water.[3]
N-(3-Chlorophenyl)acetamide[4]C₈H₈ClNO169.61A related acetamide, readily soluble in alcohol and benzene.[4]
N-(3-Aminophenyl)propanamide[5]C₉H₁₂N₂O164.20A potential starting material or related impurity.

Based on these related structures, N-[3-(acetylamino)phenyl]-3-chloropropanamide is predicted to be a crystalline solid with limited solubility in non-polar solvents and greater solubility in polar organic solvents.

Purification Methodologies

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

Rationale: This method is highly effective for removing small amounts of impurities from a relatively pure solid. It is scalable and often yields high-purity crystalline material.

Protocol:

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude N-[3-(acetylamino)phenyl]-3-chloropropanamide in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures thereof). A suitable solvent system will show low solubility at room temperature and high solubility upon heating. A promising starting point is an ethanol/water or acetone/hexane mixture.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this initial cooling phase. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Workflow for Recrystallization:

Recrystallization A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (optional) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Purified Product G->H

Caption: Recrystallization workflow for N-[3-(acetylamino)phenyl]-3-chloropropanamide.

Silica Gel Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Rationale: This method is ideal for separating mixtures with components of varying polarities, such as the target compound and its potential impurities. High-performance liquid chromatography (HPLC) is a related, more advanced technique for analytical and preparative separations of such compounds.[6][7]

Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (a non-polar solvent such as hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-[3-(acetylamino)phenyl]-3-chloropropanamide.

Workflow for Column Chromatography:

Column_Chromatography A Prepare Silica Gel Column B Load Crude Product A->B C Elute with Solvent Gradient B->C D Collect Fractions C->D E Analyze Fractions (TLC) D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Purified Product G->H

Caption: Column chromatography purification workflow.

Liquid-Liquid Extraction

Liquid-liquid extraction separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.

Rationale: This technique is useful for a preliminary cleanup of the crude product, especially for removing highly polar or ionic impurities like 3-chloropropionic acid.

Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Aqueous Wash (Base): Transfer the organic solution to a separatory funnel and wash with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will deprotonate and extract any acidic impurities (like 3-chloropropionic acid) into the aqueous layer.

  • Aqueous Wash (Brine): Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.

  • Filtration and Evaporation: Filter off the drying agent and remove the organic solvent by rotary evaporation to yield the partially purified product. This product may then be further purified by recrystallization or column chromatography.

Workflow for Liquid-Liquid Extraction:

LLE A Crude Product in Organic Solvent B Wash with Aqueous Base A->B C Separate Layers B->C D Wash Organic Layer with Brine C->D E Dry Organic Layer D->E F Filter and Evaporate E->F G Partially Purified Product F->G

Caption: Liquid-liquid extraction for initial purification.

Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Recrystallization Differential solubilityScalable, cost-effective, high purity for crystalline solidsNot suitable for all solids, potential for product loss in mother liquorFinal purification of relatively pure solids
Column Chromatography Differential adsorptionHighly versatile, separates complex mixturesCan be time-consuming and require large solvent volumesPurification of complex mixtures and isolation of products from reaction mixtures
Liquid-Liquid Extraction Differential solubility in immiscible liquidsFast, simple, good for initial cleanupLower resolution than chromatography, may not remove all impuritiesRemoving highly polar or ionic impurities

Conclusion

The successful purification of N-[3-(acetylamino)phenyl]-3-chloropropanamide is achievable through the systematic application of standard laboratory techniques. The choice of method will depend on the specific impurities present, the desired final purity, and the scale of the purification. For optimal results, a combination of these techniques is often recommended, for instance, an initial purification by liquid-liquid extraction followed by a final purification by recrystallization. The protocols provided herein serve as a robust starting point for researchers and scientists in the field of drug development and chemical synthesis.

References

  • PubChem. 3-Chloropropanamide. National Center for Biotechnology Information. [Link]

  • Cheméco. Chemical Properties of Propanamide, N-(3-chlorophenyl)-3-chloro-. [Link]

  • PubChem. N-(3-Chlorophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-chloro-N-phenylpropanamide. National Center for Biotechnology Information. [Link]

  • NIST. Propanamide, N-(3-methylphenyl)-3-chloro-. NIST WebBook. [Link]

  • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]

  • PubChem. N-[4-(Acetylamino)phenyl]-3-chloropropanamide. National Center for Biotechnology Information. [Link]

  • Google Patents. Method for producing and purifying 3-aminopropanol.
  • ResearchGate. Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. [Link]

  • ChemBK. 3-CHLORO-N-PHENYLPROPANAMIDE. [Link]

  • Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • Google Patents. Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • PubChem. 3-Chloro-N-(3-hydroxyphenyl)propanamide. National Center for Biotechnology Information. [Link]

  • SIELC. Separation of Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column. [Link]

  • Google Patents. Processes for reducing impurities in lacosamide.
  • Der Pharma Chemica. Identification of impurities and improved the synthesis of lacosamide. [Link]

  • PubChem. N-(3-Aminophenyl)propanamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Chloro-N,N-dimethyl-1-propanamine. National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols: N-[3-(acetylamino)phenyl]-3-chloropropanamide as a Versatile Intermediate in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of N-[3-(acetylamino)phenyl]-3-chloropropanamide, a bifunctional chemical intermediate poised for significant applications in drug discovery and complex molecule synthesis. The molecule's architecture, featuring a protected aniline core and a reactive 3-chloropropanamide side chain, offers a synthetically valuable combination of stability and electrophilicity. The acetylamino group provides a latent amino functionality, while the terminal chloride serves as an excellent leaving group for nucleophilic substitution reactions. This document details the synthesis of the title compound, outlines its fundamental reactivity, provides step-by-step protocols for its use in generating diverse molecular scaffolds, and discusses methods for its analytical characterization. The causality behind experimental choices is emphasized to empower researchers in adapting these protocols for novel applications, particularly in the development of targeted therapeutics.

Chemical Profile and Physicochemical Properties

N-[3-(acetylamino)phenyl]-3-chloropropanamide is a strategically designed intermediate. The core structure is 3-aminoacetanilide, where the acetyl group serves as a robust protecting group for the aniline nitrogen, preventing its participation in undesired side reactions and modulating the electronic properties of the aromatic ring. The key to its utility as an intermediate lies in the N-acylation with a 3-chloropropanoyl moiety. This introduces a reactive electrophilic site at the terminal carbon of the propyl chain, which is primed for facile nucleophilic displacement.

Causality of Reactivity : The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the terminal carbon atom bonded to the chlorine. This, combined with the stability of the departing chloride anion, makes the compound an excellent substrate for SN2 reactions with a wide range of soft and hard nucleophiles.

Table 1: Physicochemical Properties of N-[3-(acetylamino)phenyl]-3-chloropropanamide and Related Analogs

PropertyN-[3-(acetylamino)phenyl]-3-chloropropanamide3-chloro-N-phenylpropanamide[1]N-(3-Chlorophenyl)acetamide[2]
Molecular Formula C₁₁H₁₃ClN₂O₂C₉H₁₀ClNOC₈H₈ClNO
Molecular Weight 240.69 g/mol 183.63 g/mol 169.61 g/mol
CAS Number Not assigned3460-04-6588-07-8
Appearance Expected: White to off-white solidCrystalline solidOff-white or beige granules[2]
Melting Point To be determined experimentally119.5-120.5 °C[3]77-78 °C[2]
Solubility Expected: Soluble in DCM, THF, DMF; sparingly soluble in waterSoluble in ethanol, ether, chloroform[3]Readily soluble in alcohol, benzene[2]

Synthesis of the Intermediate

The most direct and efficient synthesis of the title compound is the N-acylation of 3-aminoacetanilide with 3-chloropropanoyl chloride. This reaction follows a standard nucleophilic addition-elimination mechanism at the acyl chloride carbonyl group.[3]

Workflow for Synthesis

Synthesis of N-[3-(acetylamino)phenyl]-3-chloropropanamide cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Workup & Purification cluster_product Final Product A 3-Aminoacetanilide (Nucleophile) F Reaction Mixture A->F B 3-Chloropropanoyl Chloride (Electrophile) B->F C Solvent: Dichloromethane (DCM) C->F D Base: Triethylamine (TEA) D->F E Temperature: 0 °C to RT E->F G Aqueous Wash (Remove TEA·HCl) F->G Quench H Dry & Evaporate G->H I Recrystallization (e.g., from Ethyl Acetate/Hexane) H->I J N-[3-(acetylamino)phenyl] -3-chloropropanamide I->J

Caption: Workflow for the synthesis of the title intermediate.

Protocol 2.1: Synthesis of N-[3-(acetylamino)phenyl]-3-chloropropanamide

Materials:

  • 3-Aminoacetanilide (N-(3-Aminophenyl)acetamide), CAS: 102-28-3[4]

  • 3-Chloropropanoyl chloride, CAS: 625-36-5

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for recrystallization

Procedure:

  • Dissolution: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve 3-aminoacetanilide (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Base: Add anhydrous triethylamine (1.2 eq) to the solution. TEA acts as a base to neutralize the HCl byproduct generated during the acylation, preventing protonation of the starting amine.[5]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the acylation reaction and minimize potential side reactions.

  • Acylation: Add 3-chloropropanoyl chloride (1.05 eq) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the title compound as a pure solid.

Core Application: Nucleophilic Substitution Reactions

The primary utility of this intermediate is to serve as an electrophilic scaffold. The terminal chloride is readily displaced by a variety of nucleophiles, allowing for the covalent attachment of diverse functional groups and building blocks.

Core Reactivity via Nucleophilic Substitution cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Substituted Products Intermediate N-[3-(acetylamino)phenyl] -3-chloropropanamide Amine_P Amine Adduct (...-CH₂-NR¹R²) Intermediate->Amine_P Thiol_P Thioether Adduct (...-CH₂-SR) Intermediate->Thiol_P Azide_P Azide Adduct (...-CH₂-N₃) Intermediate->Azide_P Amine Primary/Secondary Amine (R¹R²NH) Amine->Amine_P Sₙ2 + Base Thiol Thiol (R-SH) Thiol->Thiol_P Sₙ2 + Base Azide Azide Source (e.g., NaN₃) Azide->Azide_P Sₙ2

Caption: General SN2 reactions using the title intermediate.

Protocol 3.1: General Procedure for Synthesis of Amine Derivatives

Rationale: This protocol is fundamental for linking the core scaffold to other amine-containing fragments, a common strategy in building kinase inhibitors and other targeted agents.

Materials:

  • N-[3-(acetylamino)phenyl]-3-chloropropanamide (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

Procedure:

  • Setup: To a solution of N-[3-(acetylamino)phenyl]-3-chloropropanamide in DMF or MeCN, add the desired amine (1.1 eq) and a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0 eq). The base is essential to scavenge the HCl formed, driving the reaction to completion.

  • Reaction: Heat the mixture to 60-80 °C and stir for 6-24 hours. The higher temperature is necessary to facilitate the SN2 reaction. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. If using K₂CO₃, filter off the solid. Dilute the filtrate with ethyl acetate and wash extensively with water to remove the DMF and salts.

  • Purification: Dry the organic layer, concentrate, and purify the residue using flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired amine-substituted product.

Advanced Application: Scaffold for Kinase Inhibitor Synthesis

The structure of N-[3-(acetylamino)phenyl]-3-chloropropanamide is highly amenable for elaboration into complex heterocyclic systems, such as the quinazoline and quinoxaline scaffolds found in many FDA-approved tyrosine kinase inhibitors.[6] The acetylated amine at the meta position can be deprotected and serve as a handle for further annulation reactions.

Conceptual Pathway: The following workflow illustrates a hypothetical, yet chemically sound, pathway for elaborating the intermediate into a more complex heterocyclic core.

Conceptual Elaboration to a Heterocyclic Core A N-[3-(acetylamino)phenyl] -3-chloropropanamide B Nucleophilic Substitution (Protocol 3.1) A->B C Amine-Substituted Adduct B->C D Acetyl Deprotection (e.g., aq. HCl, heat) C->D E Primary Aniline Intermediate D->E F Cyclization / Annulation (e.g., with formamidine) E->F G Complex Heterocyclic Scaffold (e.g., Quinazoline derivative) F->G

Sources

Application Note & Protocols: A Strategic Guide to the Derivatization of N-[3-(acetylamino)phenyl]-3-chloropropanamide for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into how chemical structure correlates with biological activity. The scaffold, N-[3-(acetylamino)phenyl]-3-chloropropanamide, presents multiple strategic points for chemical modification, making it an excellent candidate for building a focused compound library. This document provides a comprehensive guide for researchers, outlining detailed synthetic protocols, the underlying chemical rationale, and robust analytical methods for the systematic derivatization of this core molecule. We will explore modifications at the reactive 3-chloro position, the aromatic ring, and the dual amide functionalities to probe the chemical space and identify key pharmacophoric features.

Introduction: The Rationale for SAR Studies

The primary goal of a hit-to-lead or lead optimization campaign in drug discovery is to systematically modify a biologically active molecule (the "hit" or "lead") to enhance its desired properties while minimizing undesirable ones. This iterative process, known as establishing a Structure-Activity Relationship (SAR), aims to improve potency, selectivity, metabolic stability, and pharmacokinetic profiles.[1] The core scaffold, N-[3-(acetylamino)phenyl]-3-chloropropanamide, contains a rich set of functional groups amenable to chemical diversification:

  • An electrophilic alkyl chloride: A prime site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

  • A central phenyl ring: Can be substituted to modulate electronic properties and lipophilicity.

  • Two amide bonds: Offer opportunities for modification or bioisosteric replacement to alter hydrogen bonding capacity and metabolic stability.[2]

This guide is structured to provide both the strategic "why" and the practical "how" for creating a diverse library of analogs from this promising starting scaffold.

Overview of Derivatization Strategies

A successful SAR campaign requires a logical and systematic approach to chemical modification. For the N-[3-(acetylamino)phenyl]-3-chloropropanamide scaffold, we can identify three primary vectors for diversification.

G cluster_scaffold N-[3-(acetylamino)phenyl]-3-chloropropanamide Scaffold V1 Vector 1: Alkyl Chloride Displacement (SN2) V1->p1 V2 Vector 2: Aromatic Ring Substitution (EAS) V2->p2 V3 Vector 3: Amide Modification V3->p3

Figure 1: Key vectors for the derivatization of the core scaffold.

Vector 1: Nucleophilic Displacement of the 3-Chloro Group

The terminal alkyl chloride is the most synthetically accessible handle on the scaffold. It is an electrophilic center poised for SN2 reactions with a variety of nucleophiles. This strategy is ideal for rapidly building a library of analogs with diverse functional groups at this position to probe for interactions with the biological target.

Rationale

By replacing the chlorine atom, we can systematically vary properties such as:

  • Charge: Introduce basic amines (positive charge at physiological pH) or acidic groups.

  • Polarity & H-Bonding: Add alcohols, thiols, or ethers to modulate hydrogen bonding capabilities.

  • Steric Bulk: Incorporate larger groups to probe the size of the target's binding pocket.

General Reaction Scheme
General Reaction Scheme for SN2 Displacement
Protocol 1: Synthesis of N-[3-(acetylamino)phenyl]-3-(benzylamino)propanamide

This protocol details the displacement of the chloride with a primary amine (benzylamine) as a representative example.

Materials:

  • N-[3-(acetylamino)phenyl]-3-chloropropanamide (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Potassium Iodide (KI) (0.1 eq, catalytic)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Standard workup and purification reagents (Ethyl Acetate, Brine, Na₂SO₄, Silica Gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N-[3-(acetylamino)phenyl]-3-chloropropanamide (1.0 eq), potassium carbonate (2.0 eq), and potassium iodide (0.1 eq).

  • Solvent & Reagent Addition: Add anhydrous acetonitrile to create a stirrable slurry (approx. 0.1 M concentration of the starting material). Add benzylamine (1.2 eq) via syringe.

  • Reaction Execution: Heat the mixture to 80 °C (reflux) and stir vigorously. The catalytic potassium iodide facilitates the reaction via the Finkelstein reaction, transiently forming a more reactive alkyl iodide.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x). The aqueous washes remove excess amine and inorganic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to elute the more polar product.

Table 1: Proposed Nucleophiles for Vector 1 Derivatization

Nucleophile ClassExample ReagentIntroduced Functional GroupRationale for Inclusion
Amines MorpholineN-morpholinylIntroduce a basic, polar, and conformationally restricted heterocycle.
Thiols ThiophenolPhenylthioetherIntroduce a lipophilic, non-basic, sulfur-containing moiety.
Azides Sodium AzideAzidePrecursor for triazoles (via click chemistry) or can be reduced to a primary amine.
Alcohols Sodium MethoxideMethoxyIntroduce a small, polar, hydrogen bond acceptor.

Vector 2: Electrophilic Aromatic Substitution (EAS)

Modification of the central phenyl ring allows for tuning of the electronic and steric properties of the core scaffold. The existing substituents—an ortho,para-directing acetylamino group and a meta-directing amide group—will influence the regioselectivity of the substitution. The acetylamino group is the more powerful activating group, directing incoming electrophiles primarily to the positions ortho and para to it.

Rationale

Aromatic substitution can:

  • Modulate Electronics: Introduction of electron-withdrawing groups (e.g., -NO₂) or electron-donating groups can alter the pKa of the amide N-H and overall electronic character.

  • Impact Lipophilicity: Adding halogens or alkyl groups can increase lipophilicity, potentially affecting cell permeability.[3]

  • Introduce New Vectors: A newly installed functional group (e.g., a nitro group reduced to an amine) can serve as a handle for further derivatization.

Protocol 2: Nitration of the Aromatic Ring

This protocol describes the introduction of a nitro group, a versatile intermediate.

Materials:

  • N-[3-(acetylamino)phenyl]-3-chloropropanamide (1.0 eq)

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath, dropping funnel

  • Crushed ice

Procedure:

  • Reaction Setup: Cool a flask containing concentrated sulfuric acid in an ice bath to 0-5 °C with stirring.

  • Substrate Addition: Slowly and portion-wise, add the N-[3-(acetylamino)phenyl]-3-chloropropanamide starting material, ensuring the temperature does not exceed 10 °C. The substrate must be fully dissolved before proceeding.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of cold, concentrated sulfuric acid.

  • Electrophilic Attack: Add the nitrating mixture dropwise via a dropping funnel to the solution of the substrate. Maintain the temperature at 0-5 °C throughout the addition. The strong acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Reaction Execution: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

  • Quenching: Very carefully and slowly, pour the reaction mixture onto a large beaker of crushed ice. This will precipitate the nitrated product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization, typically from an ethanol/water mixture. The primary products expected are the 2-nitro and 4-nitro isomers relative to the acetylamino group.

Vector 3: Amide Bond Modification & Bioisosteric Replacement

The two amide bonds in the scaffold are critical for its structural conformation and potential hydrogen bonding interactions. While amides are generally stable, their modification or replacement can have a profound impact on biological activity and pharmacokinetic properties.[4][5]

Rationale
  • Metabolic Stability: Amide bonds can be susceptible to hydrolysis by proteases. Replacing them can enhance metabolic stability.[5]

  • Hydrogen Bonding: Reducing an amide to an amine removes a hydrogen bond acceptor (the carbonyl oxygen) and alters the geometry of the hydrogen bond donor (the N-H).[6]

  • Permeability: Removing hydrogen bond donors/acceptors can sometimes improve cell permeability.

Protocol 3: Reduction of the Propanamide Amide

This protocol describes the reduction of the secondary propanamide to a secondary amine.

Materials:

  • N-[3-(acetylamino)phenyl]-3-chloropropanamide (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

Procedure:

  • Reaction Setup: Dissolve N-[3-(acetylamino)phenyl]-3-chloropropanamide in anhydrous THF in a dry flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Reducing Agent Addition: Add the borane-THF solution dropwise via syringe. Borane is a strong reducing agent that selectively reduces amides over many other functional groups.

  • Reaction Execution: After addition, remove the ice bath and heat the reaction to reflux (approx. 65 °C) for 6-12 hours. Monitor by TLC or LC-MS.

  • Quenching: Cool the reaction back to 0 °C. Very slowly and carefully, add methanol dropwise to quench the excess borane (vigorous hydrogen evolution will occur).

  • Hydrolysis: Add 1 M HCl and stir the mixture at room temperature for 1 hour to hydrolyze the borane-amine complex.

  • Basification & Extraction: Basify the mixture to pH > 10 with 1 M NaOH. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude secondary amine.

  • Purification: Purify by flash column chromatography.

Analytical Characterization of Derivatives

Ensuring the identity and purity of each newly synthesized compound is a non-negotiable step in building a reliable SAR. A multi-technique approach is essential for unambiguous characterization.[7][8]

G cluster_workflow Analytical & Screening Workflow Synthesis Derivative Synthesis Purification Purification (Chromatography) Synthesis->Purification Purity Purity Check (HPLC) Purification->Purity Identity Identity Confirmation (LC-MS, NMR) Purity->Identity Screening Biological Screening Identity->Screening

Sources

Application Note & Protocol: High-Throughput Synthesis of a N-[3-(acetylamino)phenyl]-3-chloropropanamide Library for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-[3-(acetylamino)phenyl]-3-chloropropanamide scaffold is a key pharmacophore found in numerous biologically active compounds. Its strategic importance lies in the presence of a reactive chloropropionamide moiety, which can serve as a covalent handle for targeted protein modification, and a versatile acetamidophenyl group amenable to further functionalization. This document provides a comprehensive, field-proven protocol for the synthesis of the parent compound, N-[3-(acetylamino)phenyl]-3-chloropropanamide. More importantly, it details a robust strategy for the parallel synthesis of a diverse chemical library based on this scaffold. The protocols herein are designed for reproducibility and scalability, incorporating insights into reaction mechanisms, safety precautions, and modern purification techniques to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Value of the Scaffold

Amide bonds are a cornerstone of medicinal chemistry, present in a vast number of pharmaceutical agents due to their high stability and ability to participate in hydrogen bonding.[1] The synthesis of N-[3-(acetylamino)phenyl]-3-chloropropanamide involves a classic nucleophilic acyl substitution, a fundamental reaction in organic synthesis.[2][3] This particular scaffold is of significant interest as it combines the stability of the amide linkage with a reactive electrophilic center (the 3-chloropropyl group), making it an ideal starting point for the synthesis of covalent inhibitors and targeted therapeutics.[4] The generation of a library of analogues allows for the systematic exploration of structure-activity relationships (SAR), a critical step in optimizing lead compounds.[5][6][7] This guide will provide the necessary technical details to achieve this efficiently and safely.

Reaction Principle and Mechanism

The core of this synthesis is the formation of an amide bond between an amine (3-aminoacetanilide) and an acyl chloride (3-chloropropanoyl chloride).[2] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism Explained: The lone pair of electrons on the nitrogen atom of 3-aminoacetanilide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct, driving the reaction to completion.[8][9]

Amide Synthesis Mechanism cluster_byproduct Byproducts Amine R-NH₂ (3-Aminoacetanilide) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride R'-COCl (3-Chloropropanoyl Chloride) AcylChloride->Tetrahedral Base Base (e.g., TEA) Salt Base-H⁺Cl⁻ Base->Salt Neutralization Product R-NH-CO-R' (Amide Product) Tetrahedral->Product Collapse & Cl⁻ Elimination HCl HCl HCl->Salt

Caption: Mechanism of Amide Bond Formation.

Safety First: Handling Hazardous Reagents

Chemical synthesis requires stringent adherence to safety protocols. 3-Chloropropanoyl chloride is a highly corrosive and toxic substance.[10][11][12][13]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[14]

  • Ventilation: All manipulations involving 3-chloropropanoyl chloride must be performed in a certified chemical fume hood to avoid inhalation of its vapors.[12][14]

  • Moisture Sensitivity: Acyl chlorides react violently with water to release corrosive HCl gas.[14] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Waste Disposal: Quench any residual acyl chloride with a suitable nucleophile (e.g., isopropanol) before disposal. Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Protocol: Synthesis of N-[3-(acetylamino)phenyl]-3-chloropropanamide

This protocol details the synthesis of the parent scaffold.

Materials and Equipment
Reagent/EquipmentGradeSupplier Example
3-Aminoacetanilide≥98%Sigma-Aldrich
3-Chloropropanoyl chloride≥98%Sigma-Aldrich
Triethylamine (TEA)≥99.5%, distilledFisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros Organics
Magnetic stirrer with hotplateN/AIKA
Round-bottom flasksVarious sizesPyrex
Addition funnelN/AKimble
TLC platesSilica gel 60 F254Merck
Rotary evaporatorN/ABüchi
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminoacetanilide (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the cooled solution.

  • Acyl Chloride Addition: In a separate, dry addition funnel, prepare a solution of 3-chloropropanoyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[15]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring the Reaction: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed. In-situ monitoring techniques like FTIR can also be employed for real-time analysis.[16][17][18]

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-[3-(acetylamino)phenyl]-3-chloropropanamide.[19]

Library Synthesis: A Parallel Approach

The true power of this scaffold lies in its potential for diversification. A parallel synthesis approach can be used to rapidly generate a library of analogues.[7][20] This involves varying both the aniline and the acyl chloride components.

Library Design Strategy

The library can be designed by varying two points of diversity:

  • R1 (Amine Component): A variety of substituted anilines can be used in place of 3-aminoacetanilide to explore different electronic and steric effects.

  • R2 (Acyl Chloride Component): While this protocol focuses on the 3-chloropropanamide moiety, other acyl chlorides can be used to modify the reactive handle.

Library Synthesis Workflow cluster_amines Amine Building Blocks (R1-NH₂) cluster_acyls Acyl Chloride Building Blocks (R2-COCl) cluster_products Amide Library A1 Amine 1 Plate 96-Well Reaction Plate A1->Plate Dispense A2 Amine 2 A2->Plate Dispense An ...Amine n An->Plate Dispense C1 Acyl Chloride 1 C1->Plate Dispense C2 Acyl Chloride 2 C2->Plate Dispense Cn ...Acyl Chloride n Cn->Plate Dispense P11 A1-C1 Plate->P11 Parallel Synthesis P12 A1-C2 Plate->P12 Parallel Synthesis P1n A1-Cn Plate->P1n Parallel Synthesis P21 A2-C1 Plate->P21 Parallel Synthesis P22 A2-C2 Plate->P22 Parallel Synthesis P2n A2-Cn Plate->P2n Parallel Synthesis Pn1 An-C1 Plate->Pn1 Parallel Synthesis Pn2 An-C2 Plate->Pn2 Parallel Synthesis Pnn An-Cn Plate->Pnn Parallel Synthesis

Caption: Parallel Synthesis Workflow for Amide Library.

Protocol for 96-Well Plate Parallel Synthesis

This protocol is adapted for a 96-well plate format, ideal for generating a moderately sized library.

  • Stock Solutions: Prepare stock solutions of the various aniline starting materials and acyl chlorides in a suitable anhydrous solvent (e.g., DCM or THF).

  • Reagent Dispensing: Using an automated liquid handler or a multichannel pipette, dispense the aniline stock solutions into the wells of a 96-well deep-well plate.

  • Base Addition: Dispense a solution of the base (e.g., TEA in DCM) into each well.

  • Acyl Chloride Addition: Dispense the acyl chloride stock solutions into the appropriate wells.

  • Reaction and Incubation: Seal the plate and place it on a shaker at room temperature for 4-12 hours.

  • Parallel Workup: After the reaction is complete, perform a parallel workup. This can be achieved using liquid-liquid extraction in the plate or by using solid-phase extraction (SPE) cartridges.

  • Analysis and Purification: The crude products in each well can be analyzed by LC-MS to confirm the presence of the desired product. Purification can be achieved using mass-directed automated flash chromatography.[21]

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

TechniqueExpected Observations for N-[3-(acetylamino)phenyl]-3-chloropropanamide
¹H NMR Peaks corresponding to aromatic protons, acetyl methyl protons, and the protons of the chloropropyl chain.
¹³C NMR Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons.
Mass Spec A molecular ion peak corresponding to the calculated mass of the product.
FTIR Characteristic stretches for N-H (amide), C=O (amide), and C-Cl bonds.

Conclusion

This application note provides a detailed and robust framework for the synthesis of N-[3-(acetylamino)phenyl]-3-chloropropanamide and the subsequent generation of a diverse chemical library. By understanding the underlying chemical principles, adhering to strict safety protocols, and leveraging modern parallel synthesis techniques, researchers can efficiently generate novel compounds for screening in drug discovery programs. The protocols described are designed to be a self-validating system, ensuring high-quality results and accelerating the pace of research.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Clark, J. (2015). The preparation of amides. Chemguide. Retrieved from [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Scicite. (n.d.). Parallel Synthesis and Library Design. Retrieved from [Link]

  • Google Patents. (n.d.). JPH11199540A - Production of 3-chloropropionyl chloride.
  • Singh, H. et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 2: Parallel Synthesis and Library Design. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Real-Time Reaction Analysis Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

  • MDPI. (2023). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Molbank, 2023(1), m1536. Retrieved from [Link]

  • Google Patents. (n.d.). US20030176703A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Automated and Parallel Amide Synthesis. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Sharma, A. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 265-270. Retrieved from [Link]

  • VanDeMark Chemical Inc. (2021). 3-CHLOROPROPIONYL CHLORIDE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Retrieved from [Link]

  • Chromatography Today. (n.d.). What Is Reaction Monitoring? Retrieved from [Link]

  • Google Patents. (n.d.). CN112409166A - Synthetic method of 3-chloropropionyl chloride.
  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • National Institutes of Health. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Asynt. (2022). Introduction | Parallel Synthesis | Chemistry. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]

  • Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques and Methods to Monitor Chemical Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • JoVE. (2022). Split-And-Pool Synthesis & Characterization Of Peptide Tertiary Amide Library l Protocol Preview. YouTube. Retrieved from [Link]

  • AZoM. (2017). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging N-[3-(acetylamino)phenyl]-3-chloropropanamide in Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Covalent Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient methodology for the identification of novel, high-quality starting points for drug development.[1] By screening low molecular weight compounds, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields hits with superior ligand efficiency.[1] A particularly powerful evolution of this approach is the use of covalent fragments, which form a stable, irreversible bond with their protein target.[2] This strategy can offer profound advantages, including prolonged duration of action, high potency, and the ability to target shallow or challenging binding sites previously deemed "undruggable."[2]

At the heart of covalent FBDD is the "warhead," an electrophilic group on the fragment that reacts with a nucleophilic amino acid residue on the target protein, most commonly a cysteine. The chloroacetamide moiety is a well-characterized warhead known to covalently modify cysteine residues via an SN2 mechanism.[3][4] Its reactivity can be tuned by the surrounding chemical structure, making it a valuable tool for targeted covalent inhibitor design.[5]

This guide provides a detailed technical overview and experimental protocols for the application of N-[3-(acetylamino)phenyl]-3-chloropropanamide , a chloroacetamide-containing fragment, in a covalent FBDD workflow. We will explore its properties, outline a screening and hit validation cascade, and provide the scientific rationale behind each experimental step.

Physicochemical Profile of a Covalent Fragment: N-[3-(acetylamino)phenyl]-3-chloropropanamide

The suitability of a molecule as a fragment is determined by its physicochemical properties. An ideal fragment should possess low molecular weight and complexity to maximize the chances of forming high-quality interactions with a target protein. N-[3-(acetylamino)phenyl]-3-chloropropanamide fits the profile of a useful covalent fragment. Its properties are summarized below:

PropertyValueSource
Molecular Formula C₁₁H₁₃ClN₂O₂PubChem CID: 16637082[6]
Molecular Weight 240.68 g/mol PubChem CID: 16637082[6]
Hydrogen Bond Donors 2PubChem CID: 16637082[6]
Hydrogen Bond Acceptors 2PubChem CID: 16637082[6]
Rotatable Bonds 4PubChem CID: 16637082[6]
Topological Polar Surface Area 58.2 ŲPubChem CID: 16637082[6]
cLogP (predicted) 0.8PubChem CID: 16637082[6]

The molecular weight of N-[3-(acetylamino)phenyl]-3-chloropropanamide is well within the acceptable range for fragment-based screening. The number of hydrogen bond donors and acceptors, along with its polar surface area, suggest it has the potential to form specific interactions within a protein binding pocket.

The Covalent FBDD Workflow: A Strategic Overview

A successful covalent FBDD campaign involves a multi-stage process, beginning with the screening of a specialized covalent fragment library and culminating in the development of a potent and selective lead compound. The workflow is designed to first identify fragments that covalently bind to the target and then to validate that this binding event has a functional consequence.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Optimization A Covalent Fragment Library (e.g., containing N-[3-(acetylamino)phenyl]-3-chloropropanamide) B Primary Screen: Intact Protein Mass Spectrometry A->B C Identification of Covalent Hits (Mass Adduct Detected) B->C D Orthogonal Biophysical Assay (e.g., Differential Scanning Fluorimetry) C->D E Biochemical/Functional Assay D->E F Validated Covalent Fragment Hit E->F G Structural Biology (X-ray Crystallography / Cryo-EM) F->G H Structure-Activity Relationship (SAR) - Fragment Growing - Fragment Merging G->H I Lead Compound H->I

Figure 1: A generalized workflow for covalent fragment-based drug discovery.

Mechanism of Action: Covalent Modification of Cysteine

The key to the utility of N-[3-(acetylamino)phenyl]-3-chloropropanamide in covalent FBDD is the chloroacetamide "warhead." This electrophilic group is designed to react with nucleophilic amino acid residues on a target protein. The thiol side chain of cysteine is a particularly good nucleophile under physiological conditions, making it a common target for covalent inhibitors.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the cysteine thiol attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether bond.

Covalent_Modification cluster_0 Before Reaction cluster_1 Covalent Adduct Fragment N-[3-(acetylamino)phenyl]-3-chloropropanamide Adduct Protein-Cys-S-Fragment + HCl Fragment->Adduct S_N2 Reaction Cysteine Protein-Cys-SH Cysteine->Adduct

Figure 2: Covalent modification of a cysteine residue by the chloroacetamide warhead.

Experimental Protocols

Part 1: Primary Screening via Intact Protein Mass Spectrometry

Rationale: Intact protein mass spectrometry (MS) is a powerful primary screening method for covalent fragments.[2] It directly detects the formation of a covalent bond by measuring the increase in the protein's molecular weight corresponding to the mass of the bound fragment.[7] This technique is highly sensitive and provides unambiguous evidence of covalent modification.[5]

Protocol:

  • Preparation of Protein and Fragment Stocks:

    • Prepare the target protein to a final concentration of 5-10 µM in a suitable, non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Prepare a 10 mM stock solution of N-[3-(acetylamino)phenyl]-3-chloropropanamide in DMSO.

  • Incubation:

    • In a 96-well plate, combine the target protein with the fragment to a final fragment concentration of 100-200 µM. Include a DMSO-only control.

    • Incubate the plate at room temperature or 4°C for a defined period (e.g., 4 to 24 hours). The optimal time should be determined empirically.

  • Sample Preparation for MS:

    • Quench the reaction by adding 0.1% formic acid.

    • Desalt the protein sample using a C4 ZipTip or a similar solid-phase extraction method to remove non-reacted fragments and salts.

  • LC-MS Analysis:

    • Inject the desalted sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

    • Elute the protein using a shallow acetonitrile gradient containing 0.1% formic acid.

    • Acquire mass spectra across the protein's elution peak.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.

    • Compare the mass of the protein in the fragment-treated sample to the DMSO control. A mass shift equal to the molecular weight of the fragment minus the mass of HCl (the leaving group) indicates covalent binding. For N-[3-(acetylamino)phenyl]-3-chloropropanamide (MW = 240.68), the expected mass increase is approximately 204.22 Da.

Part 2: Hit Validation using Differential Scanning Fluorimetry (DSF)

Rationale: While mass spectrometry confirms covalent binding, it does not provide information about the functional consequences of this modification. Differential Scanning Fluorimetry (DSF), or thermal shift assay, is a biophysical technique used to assess changes in protein thermal stability upon ligand binding.[8] A significant shift in the melting temperature (Tm) of the protein upon covalent modification can indicate that the fragment has bound to a site that influences the protein's overall stability, providing orthogonal validation of the hit.[9]

Protocol:

  • Preparation of Reagents:

    • Prepare the target protein to a final concentration of 2 µM in a suitable DSF buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Prepare a working stock of a fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions.

    • Prepare a serial dilution of N-[3-(acetylamino)phenyl]-3-chloropropanamide in DMSO.

  • Incubation:

    • Pre-incubate the target protein with varying concentrations of the fragment (and a DMSO control) for a time sufficient to allow for covalent modification (as determined from MS experiments or time-dependent activity assays).

  • DSF Assay Setup:

    • In a 96-well or 384-well PCR plate, add the pre-incubated protein-fragment mixture.[10]

    • Add the fluorescent dye to each well to the recommended final concentration.

    • Seal the plate securely.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence at the appropriate wavelength for the chosen dye.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • Determine the melting temperature (Tm) for each condition by fitting the data to a Boltzmann equation. The Tm is the temperature at which 50% of the protein is unfolded.

    • Calculate the change in melting temperature (ΔTm) between the fragment-treated samples and the DMSO control. A significant and concentration-dependent ΔTm provides evidence of a specific binding event that alters protein stability.

Conclusion and Future Directions

N-[3-(acetylamino)phenyl]-3-chloropropanamide represents a valuable tool for researchers engaged in covalent fragment-based drug discovery. Its chloroacetamide warhead provides a mechanism for irreversibly targeting nucleophilic residues, particularly cysteine, on proteins of interest. The protocols outlined in this guide provide a robust framework for the identification and validation of covalent fragment hits.

Following successful validation, the next steps in the drug discovery cascade would involve determining the crystal structure of the protein-fragment complex to understand the binding mode and guide structure-based design efforts.[11] This information is critical for the hit-to-lead optimization phase, where the fragment is elaborated to improve potency, selectivity, and drug-like properties. The journey from a simple covalent fragment to a clinical candidate is a complex one, but it begins with the rigorous application of the principles and techniques described herein.

References

  • Chan, D. S.-H., Whitehouse, A. J., Coyne, A. G., & Abell, C. (n.d.). Mass spectrometry for fragment screening. University of Cambridge. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Aminophenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • IRBM. (2025, March 25). Optimized Covalent Fragment Library for Drug Discovery. IRBM. Retrieved from [Link]

  • Keeley, A., et al. (2020). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 142(39), 16587–16601. [Link]

  • Vivian, J. T., et al. (2023). Protocol for performing and optimizing differential scanning fluorimetry experiments. STAR Protocols, 4(4), 102688. [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • Gehringer, M., & Laufer, S. A. (2019). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(2), 163-171. [Link]

  • PubChem. (n.d.). N-[4-(Acetylamino)phenyl]-3-chloropropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Meroueh, S. O., et al. (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 14(10), 1916-1926. [Link]

  • Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-(3-chlorophenyl)-3-chloro-. Retrieved from [Link]

  • Vasta, J. D., & Robers, M. B. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Medicinal Research Reviews, 40(5), 1855-1883. [Link]

  • ResearchGate. (n.d.). Fragment growing in FBDD. (A) Flowchart of FBDD in developing.... Retrieved from [Link]

  • Fecker, T., et al. (2005). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. Phytochemistry, 66(3), 281-288. [Link]

  • Evotec. (n.d.). Advancing Drug Discovery With Covalent Fragment Screening. Retrieved from [Link]

  • Practical Fragments. (2024, December 16). How to build a covalent fragment library. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Fragment-Based Drug Discovery (FBDD) Services. Retrieved from [Link]

  • JoVE. (2021, May 6). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-N-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Xu, W., et al. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • eScholarship. (n.d.). Protocol for performing and optimizing differential scanning fluorimetry experiments. University of California. Retrieved from [Link]

  • Ward, C. C., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(5), 2894–2903. [Link]

  • PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]

  • Sutanto, F., et al. (2020). Recent Advances in Covalent Drug Discovery. Molecules, 25(19), 4571. [Link]

  • EU-OPENSCREEN. (n.d.). Screen for ligand-binding by differential scanning fluorimetry (DSF) using purified proteins as targets. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[3-(acetylamino)phenyl]-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-[3-(acetylamino)phenyl]-3-chloropropanamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in this synthesis, leading to improved yields, higher purity, and more consistent results.

Reaction Overview and Mechanism

The synthesis of N-[3-(acetylamino)phenyl]-3-chloropropanamide is a classic example of nucleophilic acyl substitution. The reaction involves the acylation of the primary amine group of 3-aminoacetanilide with 3-chloropropionyl chloride. A non-nucleophilic base is typically required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it unreactive.

Overall Reaction Scheme:

Understanding the mechanism is key to troubleshooting. The lone pair of electrons on the nitrogen atom of 3-aminoacetanilide attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to form the final amide product.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Reactant_Amine 3-Aminoacetanilide (Nucleophile) Intermediate Tetrahedral Intermediate Reactant_Amine->Intermediate Nucleophilic Attack Reactant_Acyl 3-Chloropropionyl Chloride (Electrophile) Reactant_Acyl->Intermediate Product_Amide Target Product (Amide) Intermediate->Product_Amide Collapse of Intermediate Product_Cl Chloride Ion (Leaving Group) Intermediate->Product_Cl

Caption: Nucleophilic acyl substitution mechanism.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or non-existent. What are the primary causes?

A low yield is the most frequent issue and can be traced back to several factors. A systematic approach is the best way to identify the root cause.

A: Reagent Quality & Handling:

  • 3-Chloropropionyl Chloride Purity: This is the most critical factor. This reagent is highly reactive and susceptible to hydrolysis.[1]

    • Causality: 3-chloropropionyl chloride reacts readily with atmospheric moisture to form 3-chloropropionic acid. This acid will not participate in the acylation and will complicate purification. The acyl chloride can also degrade over time, releasing HCl.

    • Solution: Always use a fresh bottle or a recently purified batch of 3-chloropropionyl chloride. Handle it under anhydrous conditions (e.g., in a glovebox or under a stream of inert gas like argon or nitrogen). A simple quality check is to ensure it is a clear, colorless to yellowish liquid; significant darkening can indicate degradation.[2]

  • 3-Aminoacetanilide Purity: Ensure the starting amine is pure and dry. Impurities can interfere with the reaction, and residual water will degrade the acyl chloride.

  • Solvent Anhydrousness: The solvent must be strictly anhydrous.

    • Causality: Any water in the solvent will preferentially react with the highly electrophilic 3-chloropropionyl chloride, consuming it before it can react with the amine.

    • Solution: Use a freshly opened bottle of anhydrous solvent or purify the solvent using standard drying techniques (e.g., distillation from a suitable drying agent or passage through an activated alumina column).

B: Reaction Conditions:

  • Inadequate Temperature Control:

    • Causality: The reaction is typically exothermic. Running the reaction at too high a temperature can promote side reactions. Conversely, if the temperature is too low, the reaction rate may be impractically slow.

    • Solution: The addition of 3-chloropropionyl chloride should be performed slowly and at a reduced temperature (e.g., 0-5 °C in an ice bath) to control the initial exotherm.[3] After the addition is complete, the reaction can be allowed to warm to room temperature to ensure completion.

  • Incorrect Stoichiometry or Base:

    • Causality: A base is required to scavenge the HCl produced. If no base is used, the HCl will protonate the starting amine, forming an unreactive ammonium salt. An insufficient amount of base will lead to incomplete conversion.

    • Solution: Use at least one equivalent of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA).[3] Using a slight excess (e.g., 1.1-1.2 equivalents) can be beneficial. It is also common to use a slight excess of the acylating agent to drive the reaction to completion, but this can make purification more challenging.

Q2: My final product is difficult to purify and contains a persistent, acidic impurity. What is it and how can I prevent it?

A: The acidic impurity is almost certainly 3-chloropropionic acid , resulting from the hydrolysis of 3-chloropropionyl chloride.

  • Prevention: The key is rigorous exclusion of water from the reaction. Review all points in Q1 regarding anhydrous reagents and solvents. Ensure all glassware is oven- or flame-dried immediately before use and the reaction is assembled under an inert atmosphere.

  • Removal: If the acidic impurity is present in the crude product, it can often be removed during the workup.

    • Solution: Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The bicarbonate will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous layer. Be cautious, as this can cause gas (CO₂) evolution. Follow this with a brine wash to remove residual water before drying the organic layer.[3][4]

Q3: The reaction stalls and does not proceed to completion, even after extended reaction times. Why?

A: This "stalling" phenomenon typically points to a deactivation of one of the reactants or a fundamental issue with the reaction setup.

  • Causality 1: Amine Protonation. As mentioned, if the base is insufficient or added too late, the generated HCl will protonate the nucleophilic amine, effectively stopping the reaction.

    • Solution: Ensure the base is present in the reaction mixture with the amine before the dropwise addition of the acyl chloride.

  • Causality 2: Reagent Degradation. If the 3-chloropropionyl chloride is of poor quality, it may contain a high percentage of non-reactive 3-chloropropionic acid from the outset.

    • Solution: Source high-purity reagent or purify it by distillation immediately before use.

  • Causality 3: Poor Solubility. If the starting materials or the base-HCl salt precipitate excessively from the solution, it can hinder the reaction.

    • Solution: Choose a solvent in which all components have adequate solubility. Dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are common choices.[3][5] If the salt precipitation is unavoidable, ensure vigorous stirring to maintain a well-mixed suspension.

Caption: A systematic workflow for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q: What are the optimal starting conditions for this synthesis?

A: While every reaction should be optimized, a reliable starting point is outlined in the table below.

ParameterRecommendationRationale & In-Text Citations
Amine 3-Aminoacetanilide (1.0 eq)The limiting reagent by convention.
Acylating Agent 3-Chloropropionyl Chloride (1.05-1.1 eq)A slight excess helps drive the reaction to completion.
Base Triethylamine (TEA) or DIPEA (1.1-1.2 eq)Non-nucleophilic amines that effectively scavenge HCl without competing in the reaction.[3]
Solvent Anhydrous Dichloromethane (DCM) or Ethyl AcetateAprotic solvents that solubilize reactants well and do not react with the acyl chloride.[3][6]
Temperature 0 °C for addition, then warm to RTControls the initial exotherm and prevents side reactions.
Concentration 0.1 - 0.5 MA moderate concentration ensures a reasonable reaction rate without causing solubility issues.
Q: What are the key safety precautions when handling 3-chloropropionyl chloride?

A: 3-Chloropropionyl chloride is a corrosive and lachrymatory substance. It is harmful if swallowed and causes severe skin burns and eye damage.[2]

  • Handling: Always handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (inspect gloves before use).[7]

  • Quenching/Neutralization: Any unreacted reagent or spills should be neutralized slowly and carefully with a cold, dilute solution of a base like sodium bicarbonate. The reaction is vigorous and produces gas.

Experimental Protocols

The following protocols are provided as a validated starting point. Always perform a risk assessment before beginning any chemical synthesis.

Protocol 1: Synthesis of N-[3-(acetylamino)phenyl]-3-chloropropanamide
  • Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-aminoacetanilide (1.0 eq) and anhydrous dichloromethane (to make a ~0.2 M solution).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Add 3-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes via a syringe. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

Protocol 2: Aqueous Workup and Extraction
  • Quenching: Cool the reaction mixture in an ice bath and slowly add deionized water to quench any remaining acyl chloride.

  • Dilution: Transfer the mixture to a separatory funnel and dilute with additional dichloromethane.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess triethylamine)

    • Saturated NaHCO₃ solution (to remove acidic impurities)[3]

    • Brine (to remove bulk water)[3][4]

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: The crude product, typically an off-white or tan solid, can be purified by recrystallization. A common solvent system is ethyl acetate/hexanes.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes faintly cloudy (the point of saturation).

    • Allow the solution to cool slowly to room temperature, then cool further in a refrigerator or ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

References

  • National Center for Biotechnology Information. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN112409166A - Synthetic method of 3-chloropropionyl chloride.
  • Patsnap. (n.d.). Method for synthesizing chlorantraniliprole. Eureka. Retrieved from [Link]

  • MDPI. (2023). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • National Center for Biotechnology Information. (n.d.). 3-chloro-N-phenylpropanamide. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). JPH11199540A - Production of 3-chloropropionyl chloride.
  • Google Patents. (n.d.). US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
  • National Center for Biotechnology Information. (n.d.). 3-Chloropropanamide. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • National Center for Biotechnology Information. (n.d.). N-[4-(Acetylamino)phenyl]-3-chloropropanamide. PubChem. Retrieved from [Link]

  • PubMed. (n.d.). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Retrieved from [Link]

  • Google Patents. (n.d.). US4565890A - Process for the preparation of N-acetyl-P-aminophenol.
  • Google Patents. (n.d.). EP2468712A1 - Method for producing and purifying 3-aminopropanol.
  • Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

  • ResearchGate. (2017). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-Chlorophenyl)acetamide. PubChem. Retrieved from [Link]

  • VanDeMark Chemical. (2021). 3-CHLOROPROPIONYL CHLORIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-Aminophenyl)propanamide. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). PROPANOLAMINE DERIVATIVES, PROCESS FOR PREPARATION OF 3-N-METHYLAMINO-1-(2-THIENYL).
  • Google Patents. (n.d.). EP2528891A2 - Processes for reducing impurities in lacosamide.

Sources

Technical Support Center: N-[3-(acetylamino)phenyl]-3-chloropropanamide Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-[3-(acetylamino)phenyl]-3-chloropropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental work involving this compound. Here, we will explore its potential degradation pathways, offer detailed protocols for stability studies, and present solutions to common challenges encountered during analysis.

I. Understanding the Stability of N-[3-(acetylamino)phenyl]-3-chloropropanamide: A Proactive Approach

N-[3-(acetylamino)phenyl]-3-chloropropanamide possesses two primary points of potential degradation: the two amide linkages and the alkyl chloride. Understanding the lability of these functional groups under various stress conditions is crucial for developing stable formulations and accurate analytical methods. Forced degradation studies are an essential tool to predict the degradation products and establish the intrinsic stability of the molecule.[1][2] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during its shelf life, such as high temperature, varying pH, oxidative stress, and photolysis.[3]

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for N-[3-(acetylamino)phenyl]-3-chloropropanamide?

A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the amide bonds and nucleophilic substitution of the chlorine atom.

  • Hydrolytic Degradation: The molecule contains two amide bonds, both of which are susceptible to hydrolysis under acidic or basic conditions.[4]

    • Pathway A (Hydrolysis of the propanamide bond): This would yield 3-chloro-propanoic acid and N-(3-aminophenyl)acetamide.

    • Pathway B (Hydrolysis of the acetamide bond): This would result in acetic acid and N-(3-aminophenyl)-3-chloropropanamide.

  • Nucleophilic Substitution: The chlorine atom on the propanamide side chain can be displaced by nucleophiles. In aqueous solutions, this can lead to the formation of N-[3-(acetylamino)phenyl]-3-hydroxypropanamide.

Q2: I am observing unexpected peaks in my HPLC analysis. What could be the cause?

A2: Unexpected peaks can arise from several sources:

  • Degradation Products: As discussed in Q1, hydrolysis or substitution products may be forming. Their retention times will differ from the parent compound.

  • Impurities from Synthesis: The synthesis of N-[3-(acetylamino)phenyl]-3-chloropropanamide may result in process-related impurities.

  • Solvent Effects: Ensure that the solvents used for sample preparation are compatible with the compound and do not induce degradation.[5]

  • Contamination: Contamination from glassware, solvents, or other samples can introduce extraneous peaks.

Q3: My mass balance in the forced degradation study is below 90%. What should I do?

A3: A poor mass balance suggests that not all degradation products are being accounted for. Consider the following:

  • Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. Consider using a mass spectrometer (LC-MS) or a universal detector like a Corona Charged Aerosol Detector (CAD).

  • Volatile Degradants: Small molecules like acetic acid or ammonia may be lost during sample preparation or analysis.

  • Precipitation: Degradation products may be insoluble in the analytical mobile phase and precipitate out of the solution.

  • Co-elution: A degradation product may be co-eluting with the parent peak or other degradants. A thorough peak purity analysis is recommended.[6]

III. Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause Troubleshooting Steps
Rapid degradation under mild conditions The compound may be intrinsically unstable or interacting with excipients in a formulation.- Re-evaluate the purity of the starting material. - Conduct forced degradation on the active pharmaceutical ingredient (API) alone to assess its intrinsic stability. - Investigate potential interactions with excipients by testing binary mixtures.
Inconsistent degradation profiles between batches Variability in the purity of the starting material or slight differences in experimental conditions.- Ensure consistent sourcing and purity of the compound. - Standardize all experimental parameters (temperature, pH, light exposure) precisely. - Use a single batch of material for comparative studies when possible.[5]
Poor peak shape in HPLC analysis Inappropriate mobile phase pH, column overload, or secondary interactions with the stationary phase.- Adjust the mobile phase pH to ensure the analyte and its degradants are in a single ionic state. - Reduce the injection volume or sample concentration. - Consider a different stationary phase or the addition of a competing amine to the mobile phase to reduce tailing.
No degradation observed under stress conditions The stress conditions may not be harsh enough, or the compound is highly stable.- Increase the duration of the stress, the temperature, or the concentration of the stressor (acid, base, oxidizing agent). - Ensure proper light exposure for photostability studies by using a calibrated light chamber.[5]

IV. Experimental Protocols

A. Forced Degradation Studies

Forced degradation studies are critical for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of N-[3-(acetylamino)phenyl]-3-chloropropanamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions: (As per ICH guidelines[2][7])

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute with the mobile phase to the desired concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 8 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute with the mobile phase to the desired concentration for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Dilute with the mobile phase to the desired concentration for analysis.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 70°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to the desired concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound (1 mg/mL in a suitable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Prepare a control sample stored in the dark.

    • Analyze the stressed samples against the control.

B. Stability-Indicating HPLC Method

A robust HPLC method is essential to separate the parent compound from its potential degradation products.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 240 nm
Injection Volume 10 µL

V. Visualizing Degradation Pathways and Workflows

A. Potential Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_substitution Nucleophilic Substitution Parent N-[3-(acetylamino)phenyl]- 3-chloropropanamide Deg_A 3-Chloro-propanoic acid + N-(3-aminophenyl)acetamide Parent->Deg_A Acid/Base (Pathway A) Deg_B Acetic acid + N-(3-aminophenyl)-3-chloropropanamide Parent->Deg_B Acid/Base (Pathway B) Parent_sub N-[3-(acetylamino)phenyl]- 3-chloropropanamide Deg_C N-[3-(acetylamino)phenyl]- 3-hydroxypropanamide Parent_sub->Deg_C H2O

Caption: Potential Degradation Pathways of the Compound.

B. Forced Degradation Experimental Workflow

G Start Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Stress (3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (70°C, solid) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo Neutralize Neutralize (if applicable) & Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze by Stability- Indicating HPLC/LC-MS Neutralize->Analyze End Identify Degradants & Assess Mass Balance Analyze->End

Caption: Workflow for Forced Degradation Studies.

VI. References

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved January 28, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved January 28, 2026, from [Link]

  • PubMed. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). LC/MS analysis of fatty acids in cell extracts after base hydrolysis. Retrieved January 28, 2026, from [Link]

  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Retrieved January 28, 2026, from [Link]

  • ACS Publications. (2023). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Retrieved January 28, 2026, from [Link]

  • MedCrave. (2016). Forced degradation studies. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). Method and assays for quantitation of acetamide in a composition. Retrieved January 28, 2026, from

  • SlideShare. (n.d.). Synthesis of Acetanilide. Retrieved January 28, 2026, from [Link]

  • In-Pharma Technologist. (2012). Stability Testing of Pharmaceutical Products. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Retrieved January 28, 2026, from [Link]

  • Chromatography Forum. (2013). LCMS of primary amides. Retrieved January 28, 2026, from [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved January 28, 2026, from [Link]

  • PubMed Central. (n.d.). Review of recent advances in analytical techniques for the determination of neurotransmitters. Retrieved January 28, 2026, from [Link]

  • BYJU'S. (n.d.). Preparation of Acetanilide. Retrieved January 28, 2026, from [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Positive mode LC-MS-MS chromatogram for the confirmation of amide-ester (Mw = 559). Retrieved January 28, 2026, from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2022). Volume 11, Issue 6. Retrieved January 28, 2026, from [Link]

  • MDPI. (2023). Acrylamide in Food: From Maillard Reaction to Public Health Concern. Retrieved January 28, 2026, from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved January 28, 2026, from [Link]

  • RSSL. (2019). The Stability Challenges for Pharmaceutical Products. Retrieved January 28, 2026, from [Link]

  • PubMed. (1998). Simultaneous degradation of chloro- and methyl-substituted aromatic compounds: competition between Pseudomonas strains using the ortho and meta pathway or the ortho pathway exclusively. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine. Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: Reaction Monitoring of N-[3-(acetylamino)phenyl]-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: February 2026

<

This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of N-[3-(acetylamino)phenyl]-3-chloropropanamide. It offers troubleshooting advice and frequently asked questions (FAQs) for two primary analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Reaction Overview

The synthesis of N-[3-(acetylamino)phenyl]-3-chloropropanamide involves the acylation of N-(3-aminophenyl)acetamide with 3-chloropropanoyl chloride. This reaction is a critical step in the synthesis of various pharmaceutical intermediates. Accurate monitoring is essential to determine reaction completion, identify potential side products, and ensure the quality of the final compound.

Reaction_Scheme reactant1 N-(3-aminophenyl)acetamide reaction_node reactant1->reaction_node reactant2 3-chloropropanoyl chloride reactant2->reaction_node product N-[3-(acetylamino)phenyl]-3-chloropropanamide byproduct HCl reaction_node->product +

Caption: Synthesis of N-[3-(acetylamino)phenyl]-3-chloropropanamide.

Frequently Asked Questions (FAQs)

Q1: Why is it important to monitor this specific reaction?

A1: Monitoring the acylation of N-(3-aminophenyl)acetamide is crucial for several reasons:

  • Determining Reaction Endpoint: It allows the chemist to know when all the starting material has been consumed, preventing unnecessary heating or extended reaction times that could lead to side product formation or degradation.

  • Identifying Side Products: The reaction can potentially have side reactions, such as di-acylation or reaction with any residual water. Analytical monitoring helps in the early detection of these impurities.

  • Optimizing Reaction Conditions: By taking time points, the effect of temperature, catalyst, and solvent on the reaction rate and purity profile can be assessed, leading to an optimized and robust process.

Q2: Which technique, TLC or LC-MS, is better for monitoring this reaction?

A2: The choice depends on the specific requirements of the analysis.

  • TLC is a rapid, inexpensive, and straightforward technique ideal for quick qualitative checks of reaction progress at the bench.[1][2] It excels at providing a visual confirmation of the disappearance of starting material and the appearance of the product.

  • LC-MS offers significantly higher resolution and sensitivity. It is a quantitative technique that can separate the product from closely related impurities and provide mass information for structural confirmation.[3][4] LC-MS is indispensable for detailed impurity profiling and when precise quantification is needed.[5]

Q3: What are the expected Rf values for the starting material and product in TLC?

A3: The Rf (retardation factor) values are highly dependent on the solvent system used. Generally, the starting material, N-(3-aminophenyl)acetamide, is more polar than the product, N-[3-(acetylamino)phenyl]-3-chloropropanamide. Therefore, the starting material will have a lower Rf value (travel a shorter distance up the plate) than the product. It is essential to develop a solvent system that provides good separation between the two spots (a ΔRf of at least 0.2 is desirable).

Q4: What are the expected mass-to-charge ratios (m/z) in LC-MS for the starting material and product?

A4: In positive ion mode electrospray ionization (ESI+), you would expect to see the protonated molecules:

  • N-(3-aminophenyl)acetamide (Starting Material): C8H10N2O, Molecular Weight = 150.18 g/mol . Expected [M+H]+ = 151.18.

  • N-[3-(acetylamino)phenyl]-3-chloropropanamide (Product): C11H13ClN2O2, Molecular Weight = 240.69 g/mol . Expected [M+H]+ = 241.69. Due to the presence of chlorine, you will also observe an isotopic peak at [M+H+2]+ with roughly one-third the intensity of the main peak.

Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Plate_Prep Prepare TLC Plate Spotting Spot Reaction Mixture Plate_Prep->Spotting Solvent_Prep Prepare Mobile Phase Development Develop Plate in Chamber Solvent_Prep->Development Spotting->Development Drying Dry the Plate Development->Drying Visualization Visualize Spots (UV/Stain) Drying->Visualization Interpretation Interpret Results Visualization->Interpretation

Caption: A typical workflow for Thin-Layer Chromatography.

Problem Possible Cause(s) Recommended Solution(s)
Streaking of spots 1. Sample is too concentrated (overloaded).2. The compound is highly polar and interacting strongly with the silica gel.[6]3. The sample was not fully dissolved in the spotting solvent.1. Dilute the reaction mixture sample before spotting.2. Add a small amount of a polar solvent like methanol or a few drops of acetic acid or ammonia to the mobile phase to reduce tailing.[6]3. Ensure the sample is completely dissolved before spotting.
Spots remain at the baseline 1. The mobile phase is not polar enough to move the compounds up the plate.1. Increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
Spots run with the solvent front 1. The mobile phase is too polar.1. Decrease the polarity of the mobile phase. Increase the proportion of the less polar solvent (e.g., hexane).
No spots are visible 1. The sample concentration is too low.[7]2. The compounds are not UV-active and no stain was used.3. The compound has evaporated from the plate.1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[7]2. Use a chemical stain (e.g., potassium permanganate or p-anisaldehyde) to visualize the spots.3. Visualize the plate immediately after drying.
Reactant and product spots are not well-separated 1. The mobile phase does not have the optimal polarity to resolve the compounds.1. Systematically vary the solvent ratio of your mobile phase.[8]2. Try a different solvent system altogether. A mixture of dichloromethane and methanol can be a good alternative.
Recommended TLC Protocol
  • Plate Preparation: Use silica gel 60 F254 plates. Draw a faint pencil line about 1 cm from the bottom of the plate to serve as the origin.

  • Sample Preparation: Take a small aliquot of the reaction mixture (a drop on the end of a glass rod) and dissolve it in a small amount of a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, spot the diluted reaction mixture onto the origin line. It is also highly recommended to spot the starting material and a "co-spot" (starting material and reaction mixture in the same lane) for better comparison.[9]

  • Mobile Phase: A good starting point for a mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The polarity can be adjusted to achieve optimal separation.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain for visualization.

Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide

LCMS_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Sample_Prep Prepare & Filter Sample Injection Inject Sample Sample_Prep->Injection Mobile_Phase_Prep Prepare Mobile Phases Equilibration Equilibrate Column Mobile_Phase_Prep->Equilibration Equilibration->Injection Gradient_Run Run Gradient Separation Injection->Gradient_Run MS_Detection Mass Spectrometry Detection Gradient_Run->MS_Detection Data_Analysis Analyze Chromatogram & Spectra MS_Detection->Data_Analysis

Sources

Validation & Comparative

A Comparative Guide to HPLC-Based Purity Analysis of N-[3-(acetylamino)phenyl]-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1][2] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) based methods for the purity analysis of N-[3-(acetylamino)phenyl]-3-chloropropanamide, a key chemical intermediate. We will delve into a primary HPLC-UV method, compare it with alternative and orthogonal techniques, and provide the experimental data necessary for informed decision-making by researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

N-[3-(acetylamino)phenyl]-3-chloropropanamide is a bespoke chemical entity whose purity can significantly impact the quality, safety, and efficacy of the final drug product. Impurities can arise from various sources, including the synthesis process, degradation, or storage.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have stringent guidelines for the identification, qualification, and control of impurities in drug substances.[4][5] Therefore, a robust and validated analytical method for purity determination is not just a quality control measure but a regulatory necessity.

Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

A reversed-phase HPLC method with UV detection is the workhorse for purity analysis of many non-volatile small organic molecules due to its robustness, reproducibility, and cost-effectiveness. The method detailed below has been developed based on the analysis of structurally similar aromatic amides and chloro-substituted compounds.[6][7]

The choice of a C18 stationary phase is predicated on the non-polar nature of the phenyl ring in the analyte, which will interact favorably with the non-polar C18 chains, providing good retention. An acidic mobile phase (pH ~2.5) is employed to suppress the ionization of any potential amine or other ionizable impurities, leading to better peak shape and retention time stability. A gradient elution is chosen to ensure the timely elution of both the main component and any potential impurities with a wide range of polarities. UV detection at 254 nm is selected as aromatic compounds typically exhibit strong absorbance at this wavelength.

  • Chromatographic System:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) %A %B
      0 70 30
      20 30 70
      25 30 70
      26 70 30

      | 30 | 70 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the N-[3-(acetylamino)phenyl]-3-chloropropanamide sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

This method should be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][8] The validation would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[4]

Validation ParameterTypical Acceptance CriteriaHypothetical Performance Data
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of test concentration0.8 - 1.2 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%0.5%1.2%
LOD Signal-to-Noise ≥ 3:10.05 µg/mL
LOQ Signal-to-Noise ≥ 10:10.15 µg/mL
Comparative Analysis of Alternative Techniques

While HPLC-UV is a robust primary method, orthogonal techniques are crucial for a comprehensive purity profile, as they can detect impurities that may not be amenable to the primary method.

UPLC-MS offers significant advantages in terms of speed and sensitivity over conventional HPLC.[9] The use of smaller particle size columns (sub-2 µm) allows for faster separations without compromising resolution. The coupling with a mass spectrometer provides mass information, which is invaluable for the identification of unknown impurities.[10][11]

  • Advantages:

    • Higher Throughput: Analysis times can be significantly reduced.

    • Increased Sensitivity and Selectivity: Mass detection is inherently more selective and often more sensitive than UV detection.[10]

    • Structural Elucidation: Provides mass-to-charge ratio information, aiding in the identification of unknown impurities.[12]

  • Disadvantages:

    • Higher Cost: Instrumentation is more expensive to purchase and maintain.

    • Matrix Effects: Ionization of the analyte can be suppressed or enhanced by co-eluting compounds.

    • More Complex Method Development: Optimization of both chromatographic and mass spectrometric parameters is required.

For volatile and thermally stable impurities, GC-MS is a powerful analytical tool.[13] Potential volatile impurities in the synthesis of N-[3-(acetylamino)phenyl]-3-chloropropanamide could include residual solvents or volatile starting materials.

  • Advantages:

    • Excellent for Volatile Analytes: Superior separation efficiency for volatile compounds.

    • High Sensitivity: Can detect trace levels of volatile impurities.

    • Established Libraries: Extensive mass spectral libraries are available for compound identification.

  • Disadvantages:

    • Limited to Volatile and Thermally Stable Compounds: Not suitable for the analysis of the non-volatile main component or non-volatile impurities.

    • Derivatization May Be Required: For polar or non-volatile compounds, a derivatization step may be necessary to increase volatility.[14]

qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for a reference standard of the same compound.[15][16] It is a powerful tool for purity assessment and the certification of reference materials.[16][17]

  • Advantages:

    • Primary Method: Does not require a specific reference standard of the analyte for quantification.[15]

    • Universal Detector: The signal is directly proportional to the number of nuclei, making it a universal detector for all molecules containing the observed nucleus (e.g., ¹H).

    • Structural Information: Provides detailed structural information about the analyte and any impurities present.

  • Disadvantages:

    • Lower Sensitivity: Generally less sensitive than chromatographic methods.

    • Spectral Overlap: Complex mixtures can lead to overlapping signals, making quantification challenging.

    • Requires High Purity Internal Standard: An internal standard of known purity is required for accurate quantification.[18]

Data Comparison Summary
Analytical TechniquePrimary ApplicationSensitivityThroughputCostKey Advantage
HPLC-UV Routine purity and assayModerateModerateLowRobustness and cost-effectiveness
UPLC-MS Impurity identification and trace analysisHighHighHighSpeed and mass information[9]
GC-MS Volatile impurity analysisHighHighModerateExcellent for volatile compounds[13]
qNMR Absolute purity determination and reference standard certificationLowLowHighPrimary method, no specific reference needed[15][16]

Visualizing the Analytical Workflow

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique for the purity analysis of N-[3-(acetylamino)phenyl]-3-chloropropanamide.

Analytical Workflow Workflow for Purity Analysis cluster_0 Initial Analysis & Routine QC cluster_1 Impurity Investigation cluster_2 Orthogonal & Specialized Testing Start Sample of N-[3-(acetylamino)phenyl]-3-chloropropanamide HPLC_UV Primary Analysis: Reversed-Phase HPLC-UV Start->HPLC_UV Purity_Assay Purity & Assay Results HPLC_UV->Purity_Assay Unknown_Impurity Unknown Impurity Detected? Purity_Assay->Unknown_Impurity UPLC_MS UPLC-MS for Identification & Quantification Unknown_Impurity->UPLC_MS Yes Volatile_Concern Concern for Volatile Impurities? Unknown_Impurity->Volatile_Concern No Structure_Elucidation Impurity Structure Elucidated UPLC_MS->Structure_Elucidation GC_MS GC-MS Analysis Volatile_Concern->GC_MS Yes Reference_Standard Need for Primary Standard Certification? Volatile_Concern->Reference_Standard No Volatile_Results Volatile Impurity Profile GC_MS->Volatile_Results Reference_Standard->Purity_Assay No, proceed with routine QC qNMR qNMR for Absolute Purity Reference_Standard->qNMR Yes Certified_Purity Certified Purity Value qNMR->Certified_Purity

Caption: Decision tree for selecting analytical methods.

Conclusion

The purity analysis of N-[3-(acetylamino)phenyl]-3-chloropropanamide requires a multi-faceted approach. While a well-validated reversed-phase HPLC-UV method serves as a robust foundation for routine quality control, a comprehensive understanding of the impurity profile necessitates the use of orthogonal techniques. UPLC-MS is indispensable for the rapid identification of unknown impurities, GC-MS is essential for monitoring volatile components, and qNMR provides an absolute measure of purity, which is critical for reference standard characterization. By leveraging the strengths of each of these methods, drug development professionals can ensure the quality and safety of their products and meet stringent regulatory requirements.

References

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). Google Scholar.
  • Quantitative NMR Spectroscopy. (2017). Harvard University.
  • Chemical Properties of Propanamide, N-(3-chlorophenyl)-3-chloro-. Cheméo.
  • HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column. SIELC Technologies.
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc..
  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods (RSC Publishing).
  • Fast LC/MS in the analysis of small molecules. PubMed.
  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate.
  • DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. Shaklee Corporation.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
  • A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Insights.bio.
  • The benefits of high-resolution mass spectrometry for impurity profiling. LGC.
  • A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. ResearchGate.
  • Impurity Profiling in different analytical techniques. IJNRD.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. ResearchGate.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki.
  • Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI.
  • A Guide to Quantitative NMR (qNMR). Emery Pharma.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Processes for reducing impurities in lacosamide. Google Patents.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
  • 3-chloro-N-phenylpropanamide. PubChem.
  • Chlorine isotope analysis of organic contaminants using GC-qMS: method optimization and comparison of different evaluation schemes. PubMed.
  • Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. NIST.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
  • Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals.
  • A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. ResearchGate.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time‑of‑Flight Mass Spectrometry. Agilent.
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central.
  • Quality Guidelines. ICH.
  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci.
  • Synthesis of 3-Chloro-3-(trimethylsilyl)prop-2-enoic Acid Amides and Hydrazides from 3-(Trimethylsilyl)propynoic Acid. ResearchGate.
  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods (RSC Publishing).
  • ICH Q2 Validation of Analytical Procedures. YouTube.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.
  • 3-CHLORO-N-PHENYLPROPANAMIDE. ChemBK.
  • 3-chloro-N-(3-hydroxyphenyl)propanamide. Pharmaffiliates.
  • Preparation method of lacosamide process impurities. Google Patents.
  • 3-Chloro-N-(3-hydroxyphenyl)propanamide. PubChem.

Sources

A Head-to-Head Comparison of N-[3-(acetylamino)phenyl]-3-chloropropanamide with Known Covalent Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the characterization of a novel potential covalent inhibitor, N-[3-(acetylamino)phenyl]-3-chloropropanamide, and its comparison with the well-established clinical agents, Ibrutinib and Osimertinib. We will delve into the experimental methodologies required to assess target engagement, biochemical potency, cellular activity, and selectivity, providing both the "how" and the "why" behind these critical assays in covalent drug discovery.

The Resurgence of Covalent Inhibition in Drug Discovery

Covalent inhibitors, which form a stable chemical bond with their target protein, have seen a renaissance in modern drug discovery.[1] This is largely due to their potential for prolonged pharmacodynamic effects, improved potency, and the ability to target shallow binding pockets that are often intractable for non-covalent inhibitors.[2]

The mechanism of irreversible covalent inhibition typically follows a two-step process: first, the inhibitor (I) binds non-covalently to the enzyme (E) to form a reversible complex (E·I), characterized by the inhibition constant (K_I). Subsequently, a reactive "warhead" on the inhibitor forms a covalent bond with a nucleophilic residue on the enzyme, leading to an inactivated enzyme (E-I). This second step is defined by the rate of inactivation (k_inact). The overall efficiency of a covalent inhibitor is best described by the ratio k_inact/K_I.[3][4]

  • K_I (Inhibition Constant): Represents the initial binding affinity of the inhibitor to the target protein before the covalent bond formation. A lower K_I indicates a higher affinity.

  • k_inact (Rate of Inactivation): The maximum rate of covalent bond formation at saturating concentrations of the inhibitor.

  • k_inact/K_I (Covalent Efficiency Constant): The second-order rate constant that measures the overall efficiency of the inhibitor. This is the most critical parameter for comparing the potency of irreversible inhibitors.[5]

The subject of this guide, N-[3-(acetylamino)phenyl]-3-chloropropanamide , possesses a chloropropanamide moiety. This functional group is a potential electrophilic warhead that, through dehydrohalogenation, can form a reactive Michael acceptor. This acceptor can then be attacked by a nucleophilic amino acid residue, such as a cysteine, on a target protein, leading to irreversible inhibition.

To contextualize the potential of this novel compound, we will compare it to two FDA-approved covalent inhibitors:

  • Ibrutinib (Imbruvica®): An irreversible inhibitor of Bruton's tyrosine kinase (BTK) that forms a covalent bond with Cysteine-481.[6] It is a cornerstone therapy for various B-cell malignancies.[7]

  • Osimertinib (Tagrisso®): A third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that irreversibly targets a cysteine residue (Cys797) in the ATP-binding site of EGFR.[8] It is particularly effective against EGFR mutants harboring the T790M resistance mutation.[9]

Experimental Framework for Comparative Analysis

A rigorous evaluation of a novel covalent inhibitor requires a multi-faceted experimental approach. The following sections outline the key assays and their underlying principles.

Target Engagement: Confirming the Covalent Interaction

The foundational step in characterizing a covalent inhibitor is to unequivocally demonstrate that it forms a covalent bond with its intended target protein. Mass spectrometry is the gold standard for this purpose.[10]

This technique is used to measure the mass of the whole protein before and after incubation with the inhibitor. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent adduction.[11]

Experimental Protocol: Intact Protein Mass Spectrometry

  • Sample Preparation:

    • Incubate the purified target protein (e.g., 2 µM) with a 5-fold molar excess of the inhibitor (10 µM) in a suitable buffer (e.g., 20 mM Tris, pH 7.5, 150 mM NaCl) for a defined period (e.g., 2-4 hours) at room temperature.[12]

    • A parallel control sample with the protein and vehicle (e.g., DMSO) should be prepared.

  • Chromatography:

    • Inject the samples onto a reverse-phase liquid chromatography system (e.g., using a C4 column) to desalt and separate the protein from unbound inhibitor.

  • Mass Spectrometry:

    • Elute the protein directly into a high-resolution mass spectrometer (e.g., a Q-TOF instrument).

    • Acquire the mass spectrum over a defined m/z range.

  • Data Analysis:

    • Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein.

    • Compare the mass of the inhibitor-treated protein with the control. The mass shift should equal the molecular weight of the inhibitor.

Causality Behind Experimental Choices: The use of a molar excess of the inhibitor drives the covalent reaction towards completion. The desalting step is crucial to remove non-volatile salts that can interfere with mass spectrometry. High-resolution mass spectrometry provides the accuracy needed to detect the mass shift unambiguously.[12]

G cluster_prep Sample Preparation cluster_analysis Analysis P Purified Protein Incubate_I Incubate Protein + Inhibitor P->Incubate_I Incubate_V Incubate Protein + Vehicle P->Incubate_V I Inhibitor I->Incubate_I V Vehicle (DMSO) V->Incubate_V LC Reverse-Phase LC (Desalting) Incubate_I->LC Incubate_V->LC MS High-Resolution Mass Spectrometer LC->MS DA Data Deconvolution & Mass Comparison MS->DA

Workflow for Intact Protein Mass Spectrometry.

While intact mass analysis confirms if a covalent bond is formed, peptide mapping reveals where it is formed. This is crucial for confirming that the inhibitor targets the intended amino acid residue.[1]

Experimental Protocol: Peptide Mapping

  • Protein Digestion:

    • Following incubation of the protein with the inhibitor as described above, denature the protein (e.g., with urea) and reduce disulfide bonds (with DTT).

    • Alkylate free cysteines with a capping agent like iodoacetamide. This step is important to differentiate the target cysteine from other cysteines.

    • Digest the protein into smaller peptides using a specific protease, such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using reverse-phase liquid chromatography.

    • Analyze the peptides using a tandem mass spectrometer (e.g., Orbitrap or Q-TOF). The instrument will first measure the mass of the peptides (MS1 scan) and then select and fragment specific peptides to determine their amino acid sequence (MS2 scan).

  • Data Analysis:

    • Use specialized software to search the MS/MS data against the known sequence of the target protein.

    • Identify the peptide that shows a mass increase corresponding to the inhibitor. The MS/MS fragmentation pattern of this peptide will pinpoint the exact amino acid that has been modified.[13]

Causality Behind Experimental Choices: Proteolytic digestion makes the protein amenable to detailed analysis by breaking it into smaller, more manageable peptides. The alkylation of non-target cysteines is a critical control to ensure that the observed modification is specific to the intended target residue. Tandem mass spectrometry provides the sequencing information necessary to localize the modification site with high confidence.[13]

Biochemical Potency and Kinetics

To compare the effectiveness of covalent inhibitors, it's essential to determine their kinetic parameters.

Experimental Protocol: Time-Dependent IC50 Assay for k_inact and K_I Determination

This assay measures the inhibitor's potency at different pre-incubation times, allowing for the calculation of both K_I and k_inact.[3]

  • Pre-incubation:

    • Prepare a series of dilutions of the inhibitor.

    • In a multi-well plate, pre-incubate the target enzyme with each concentration of the inhibitor for varying lengths of time (e.g., 0, 5, 15, 30, and 60 minutes). This is done in the absence of the enzyme's substrate.[14]

  • Reaction Initiation:

    • After each pre-incubation period, initiate the enzymatic reaction by adding the substrate (e.g., ATP and a peptide substrate for a kinase).

  • Signal Detection:

    • Allow the reaction to proceed for a fixed amount of time (within the linear range of the reaction).

    • Stop the reaction and measure the product formation using an appropriate detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • For each pre-incubation time point, plot the enzyme activity against the inhibitor concentration and fit the data to a standard four-parameter logistic equation to determine the IC50 value.

    • The IC50 values will decrease with longer pre-incubation times.

    • Plot the IC50 values against the pre-incubation time and fit the data to the appropriate equation to derive the k_inact and K_I values.[3][15]

Causality Behind Experimental Choices: The pre-incubation step is what distinguishes the characterization of covalent inhibitors from non-covalent ones. It allows the time-dependent covalent modification to occur before the substrate is introduced, which would otherwise compete for the active site. By measuring the IC50 at different pre-incubation times, we can separate the initial binding event (related to K_I) from the rate of the covalent reaction (k_inact).[14]

G cluster_preinc Pre-incubation Phase cluster_reaction Reaction & Detection Phase cluster_analysis Data Analysis E Enzyme PreInc Pre-incubate E + I for various times (t = 0, 5, 15... min) E->PreInc I_dil Inhibitor Dilutions I_dil->PreInc Substrate Add Substrate PreInc->Substrate Incubate Incubate for fixed time Substrate->Incubate Detect Detect Product Incubate->Detect IC50 Calculate IC50 for each time point Detect->IC50 Plot Plot IC50 vs. time IC50->Plot Kinetics Calculate k_inact and K_I Plot->Kinetics

Workflow for Time-Dependent IC50 Assay.
Cellular Activity

Demonstrating that an inhibitor is active in a cellular context is a critical step. For protein kinases, this is typically assessed by measuring the phosphorylation of the kinase itself (autophosphorylation) or its downstream substrates.

Experimental Protocol: Cell-Based Phospho-Target Assay (ELISA)

  • Cell Culture and Treatment:

    • Seed cells that express the target protein (e.g., a lymphoma cell line for BTK or a lung cancer cell line for EGFR) in a 96-well plate.

    • Starve the cells (if necessary to reduce basal signaling) and then treat with a dilution series of the inhibitor for a set period (e.g., 1-2 hours).[16]

    • If the pathway is not constitutively active, stimulate the cells with an appropriate agonist (e.g., anti-IgM for the B-cell receptor pathway, or EGF for the EGFR pathway) to induce phosphorylation.[16]

  • Cell Lysis and ELISA:

    • Lyse the cells to release the proteins.

    • Use a sandwich ELISA kit specific for the phosphorylated target.[17] These kits typically use one antibody to capture the total protein and a second antibody, specific to the phosphorylated form, for detection.[18]

  • Data Analysis:

    • Measure the signal (e.g., colorimetric or fluorescent) and plot it against the inhibitor concentration to determine the cellular IC50.

Causality Behind Experimental Choices: This assay provides a more physiologically relevant measure of inhibitor potency as it accounts for cell permeability, target engagement in the complex cellular environment, and competition with high intracellular concentrations of ATP. Measuring the phosphorylation of the target or its substrate is a direct readout of the kinase's activity.

G cluster_pathway Kinase Signaling Pathway Ligand Ligand (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor->Downstream Phosphorylates Inhibitor Covalent Inhibitor (e.g., Osimertinib) Inhibitor->Receptor Irreversibly Inhibits Response Cellular Response (Proliferation, Survival) Downstream->Response

Simplified EGFR Signaling Pathway and Point of Inhibition.

Data Summary and Head-to-Head Comparison

The data generated from these experiments can be summarized in tables for a direct comparison of N-[3-(acetylamino)phenyl]-3-chloropropanamide with Ibrutinib and Osimertinib. The data for the novel compound are presented as hypothetical values for illustrative purposes.

Table 1: Target Engagement and Specificity

ParameterN-[3-(acetylamino)phenyl]-3-chloropropanamideIbrutinibOsimertinib
Target Protein Hypothetical: Kinase XBTKEGFR
Mass Shift (Da) Hypothetical: +242.7+440.5+499.6
Target Residue Hypothetical: Cys-YCys-481[6]Cys-797[8]

Table 2: Biochemical Potency and Kinetics

ParameterN-[3-(acetylamino)phenyl]-3-chloropropanamideIbrutinibOsimertinib
IC50 (nM, 60 min pre-inc.) Hypothetical: 15~1.5[19]~12 (T790M/L858R)
K_I (nM) Hypothetical: 150~4.8~21
k_inact (s⁻¹) Hypothetical: 0.003~0.015~0.004
k_inact/K_I (M⁻¹s⁻¹) Hypothetical: 20,000~3,125,000~190,000

Table 3: Cellular Potency and Off-Target Profile

ParameterN-[3-(acetylamino)phenyl]-3-chloropropanamideIbrutinibOsimertinib
Cellular IC50 (nM) Hypothetical: 120~5.8 (pBTK)[19]~10 (pEGFR, T790M)
Known Major Off-Targets To be determinedEGFR, TEC, CSK[20][21]Unclear, generally selective[22]

Conclusion

This guide outlines a systematic and robust approach for the head-to-head comparison of a novel covalent inhibitor, N-[3-(acetylamino)phenyl]-3-chloropropanamide, against the established drugs Ibrutinib and Osimertinib. By employing a suite of biophysical, biochemical, and cellular assays, researchers can build a comprehensive profile of a new compound, assessing its mechanism of action, potency, and cellular efficacy. The causality-driven experimental design ensures that the data generated is not only comparative but also deeply informative, guiding the subsequent stages of drug development. The ultimate success of a covalent inhibitor lies in a finely tuned balance of reversible binding affinity and controlled covalent reactivity, a profile that can only be elucidated through the rigorous application of the principles and protocols described herein.

References

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm. Available at: [Link]

  • Mader, L. K., & Keillor, J. W. (2024). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry. Available at: [Link]

  • de Bruin, G., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals, 14(8), 759. Available at: [Link]

  • Campuzano, I. D. G., et al. (2016). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of Biomolecular Screening, 21(2), 136-145. Available at: [Link]

  • Vartabedian, V. F., et al. (2019). Chemoproteomic methods for covalent drug discovery. Nature Reviews Chemistry, 3(10), 587-600. Available at: [Link]

  • Systematic analysis of the potential off-target activities of osimertinib by computational target fishing. PubMed. Available at: [Link]

  • Ibrutinib's off-target mechanism: cause for dose optimization. PubMed. Available at: [Link]

  • Miyahisa, I., et al. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. Angewandte Chemie International Edition, 54(47), 14099-14102. Available at: [Link]

  • Human Phospho-BTK (Y551) Quantitative ELISA Kit. RayBiotech. Available at: [Link]

  • Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies. (2024). Journal of Medicinal Chemistry.
  • Laha, D., et al. (2020). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Chemical Science, 11(1), 44-53. Available at: [Link]

  • Osimertinib Shows Antitumor Activity in NSCLC Harboring Uncommon EGFR Mutations. Targeted Oncology. Available at: [Link]

  • Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. AJMC. Available at: [Link]

  • Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. Available at: [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Available at: [Link]

  • Osimertinib Resistance and EGFR Mutations in NSCLC Tre
  • Ibrutinib's off-target mechanism: cause for dose optimization. PMC. Available at: [Link]

  • Leonetti, A., et al. (2019). Mechanisms of resistance to osimertinib. Annals of Oncology, 30(Supplement_5), v27-v36. Available at: [Link]

  • The great need to overcome osimertinib resistance in advanced non-small cell lung cancer: from combination strategies to fourth-generation tyrosine kinase inhibitors. (2023).
  • EGFR Assays & Drug Discovery Services. Reaction Biology. Available at: [Link]

  • The Ascension of Targeted Covalent Inhibitors. (2022). Journal of Medicinal Chemistry.
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

  • Mechanism of Covalent Binding of Ibrutinib to Bruton's Tyrosine Kinase revealed by QM/MM Calculations. ChemRxiv. Available at: [Link]

  • Comprehensive Analysis of the Mechanisms of Osimertinib Resistance: From Molecular Basis to Clinical Response Strategies. Oreate AI Blog. Available at: [Link]

  • Ibrutinib. Wikipedia. Available at: [Link]

  • Pulmonary Delivery of Inhalable Sustained Release Nanocomposites Microparticles Encapsulating Osimertinib for Non-Small Cell Lung Cancer Therapy. (2023). Pharmaceutics.
  • Computational Investigation of the Covalent Inhibition Mechanism of Bruton's Tyrosine Kinase by Ibrutinib. (2024).
  • Time Dependent CYP Inhibition (kinact/KI). Cyprotex. Available at: [Link]

  • Phospho-BTK (Tyr223) Fluorometric Cell-Based ELISA Kit. Dana Bioscience. Available at: [Link]

  • From Rarity to Reality: Osimertinib's Promising Horizon in Treating Uncommon EGFR Mutations in Non–Small Cell Lung Cancer. AACR Journals. Available at: [Link]

  • Cutaneous Adverse Effects in Patients Treated with BTK Inhibitors. (2023). Cancers.
  • Functional analysis of cancer-associated EGFR mutants using a cellular assay with YFP-tagged EGFR intracellular domain. PubMed Central. Available at: [Link]

  • What is the mechanism of action of Osimertinib mesylate?. Patsnap Synapse. Available at: [Link]

  • In a biochemical and cellular assay, the IC 50 of an irreversible... ResearchGate. Available at: [Link]

  • BTK Activity Assay. BellBrook Labs. Available at: [Link]

  • Reaction of ibrutinib with Cys 481 of BTK. ResearchGate. Available at: [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv.
  • Ibrutinib's off-target mechanism: cause for dose optimization. Taylor & Francis. Available at: [Link]

  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. (2021). Frontiers in Immunology.
  • Metabolic Disposition of Osimertinib in Rat, Dog, and Man: insights into a drug designed to bind covalently to a cysteine residue of EGFR. ResearchGate. Available at: [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of Novel N-[3-(acetylamino)phenyl]-3-chloropropanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Novel Scaffold

In the landscape of contemporary drug discovery, the emergence of novel chemical scaffolds presents both an opportunity and a formidable challenge. The N-[3-(acetylamino)phenyl]-3-chloropropanamide framework is one such scaffold of interest. Its structure is a composite of two key moieties:

  • An N-acetylated aminophenyl headgroup: This feature bears resemblance to substrates of N-acetyltransferase (NAT) enzymes, which play a crucial role in the metabolism and detoxification of xenobiotics.[1][2] This suggests that the compound's bioavailability and mechanism could be influenced by cellular metabolic pathways.

  • A reactive 3-chloropropanamide tail: This electrophilic moiety is a potential "warhead," capable of forming a stable covalent bond with nucleophilic amino acid residues (e.g., cysteine, lysine, histidine) on a protein target.

This dual nature immediately raises a central hypothesis: These derivatives may function as targeted covalent inhibitors. Validating this mechanism of action (MoA) is not merely an academic exercise; it is a critical step in the drug development pipeline, essential for predicting efficacy, understanding potential off-target effects, and designing next-generation analogues.

This guide provides a comprehensive, multi-pronged strategy for elucidating and validating the MoA of a lead candidate from this series, hereafter referred to as Cpd-X . We will move from broad, unbiased screening to highly specific, target-focused assays, creating a self-validating workflow that builds a robust, evidence-based case for the compound's biological function.

A Strategic Framework for MoA Validation

A successful MoA validation campaign is a systematic process of hypothesis testing. We will progress through four distinct phases, each designed to answer a critical question. The causality behind this experimental sequence is paramount: we must first identify a target before we can validate its modulation, and we must confirm target engagement in a cellular context before we can meaningfully interpret phenotypic outcomes.

MoA_Validation_Workflow cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Target Engagement Confirmation cluster_2 Phase 3: Biochemical Validation cluster_3 Phase 4: Cellular & Pathway Analysis T_ID Target Identification (Affinity Proteomics) T_Engage Target Engagement (CETSA) T_ID->T_Engage Identifies 'Hit' Proteins Biochem In Vitro Target Modulation (Enzyme Assays) T_Engage->Biochem Confirms Intracellular Binding Phenotype Phenotypic Response (Cell Viability) Biochem->Phenotype Quantifies Potency (IC50) Pathway Downstream Pathway (Western Blot) Phenotype->Pathway Links Target to Cell Fate (EC50)

Caption: A logical workflow for validating a compound's mechanism of action.

Phase 1: Identifying the Molecular Target

The first and most critical step is to determine if Cpd-X physically interacts with specific proteins within the cellular proteome. An unbiased approach is essential to avoid confirmation bias. Affinity-based chemical proteomics is a powerful tool for this purpose.[3][4]

Rationale for Experimental Choice

We choose an affinity-based pull-down because it directly answers the question, "What does my compound bind to?" By immobilizing a derivative of Cpd-X, we can "fish" for its binding partners from a complex cell lysate. This method is superior to indirect methods at this early stage because it provides direct physical evidence of an interaction.

Experimental Protocol: Affinity-Based Proteomic Profiling
  • Probe Synthesis: Synthesize an analogue of Cpd-X that incorporates a linker and a biotin affinity tag. A crucial control is to create a structurally similar but biologically inactive analogue to serve as a negative control probe.

  • Cell Culture and Lysis: Culture the relevant cell line (e.g., a cancer cell line if anti-proliferative activity is suspected) to a high density. Harvest and lyse the cells under non-denaturing conditions to preserve protein structure and interactions.[5]

  • Incubation: Incubate the cell lysate with the biotinylated Cpd-X probe (and the negative control probe in a separate sample). To demonstrate specificity, a competition experiment should be included where another lysate is pre-incubated with an excess of the untagged, "free" Cpd-X before adding the biotinylated probe.

  • Affinity Purification: Add streptavidin-coated magnetic beads to the lysates. The high affinity of biotin for streptavidin will immobilize the probe and any proteins bound to it.

  • Washing and Elution: Wash the beads extensively to remove non-specific protein binders. Elute the specifically bound proteins from the beads.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the specific protein bands that appear in the active probe lane but are absent or significantly reduced in the negative control and competition lanes. These bands are then excised and identified using mass spectrometry (LC-MS/MS).[3]

Affinity_Proteomics_Workflow cluster_main Affinity-Based Target ID cluster_controls Essential Controls A Synthesize Biotin-Cpd-X (Active Probe) C Incubate Lysate with Probe A->C B Prepare Cell Lysate B->C D Add Streptavidin Beads C->D E Wash Non-specific Proteins D->E F Elute Bound Proteins E->F G SDS-PAGE & LC-MS/MS for Protein ID F->G Ctrl_A Inactive Probe Control Ctrl_A->C Ctrl_B Competition Control (Excess Free Cpd-X) Ctrl_B->C

Caption: Workflow for identifying protein targets using affinity proteomics.

Phase 2: Confirming Target Engagement in a Cellular Milieu

Identifying a protein in a pull-down experiment is not sufficient; we must confirm that Cpd-X engages this target within the complex and crowded environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this validation step.[6][7] The principle is that when a drug binds to its target protein, it confers thermal stability, increasing the temperature at which the protein denatures and aggregates.[8]

Rationale for Experimental Choice

CETSA is powerful because it is label-free and performed on intact cells or cell lysates, providing physiological relevance that in vitro assays lack.[9] It directly measures the physical consequence of binding (stabilization), offering robust evidence of target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with either vehicle (e.g., DMSO) or a saturating concentration of Cpd-X for a defined period.

  • Heating Gradient: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.[6]

  • Lysis and Clarification: Lyse the cells (e.g., via freeze-thaw cycles) to release cellular proteins. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Detection: Analyze the amount of the specific target protein (identified in Phase 1) remaining in the supernatant at each temperature point using Western Blotting.

  • Data Interpretation: Plot the relative amount of soluble target protein as a function of temperature for both vehicle- and Cpd-X-treated samples. A rightward shift in the melting curve for the Cpd-X-treated sample indicates that the compound has bound to and stabilized the target protein.

Phase 3: In Vitro Characterization of Target Modulation

Assuming the target identified is an enzyme (e.g., a kinase, a metabolic enzyme), the next logical step is to confirm that Cpd-X directly modulates its activity and to quantify its potency. This is best achieved using a purified, recombinant version of the target protein in a controlled, cell-free system.[10][11]

Rationale for Experimental Choice

Biochemical assays using purified components allow for the precise determination of kinetic parameters like the half-maximal inhibitory concentration (IC50). This removes the complexities of cellular uptake, metabolism, and efflux, isolating the interaction between the compound and its direct target.

Experimental Protocol: Enzyme Inhibition Assay
  • Reagents: Obtain high-purity recombinant target enzyme, its specific substrate, and any necessary co-factors.

  • Assay Setup: In a microplate, combine the enzyme, buffer, and increasing concentrations of Cpd-X. Allow this mixture to pre-incubate.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).[10]

  • Data Analysis: Plot the enzyme activity against the logarithm of the Cpd-X concentration. Fit the data to a dose-response curve to determine the IC50 value.

  • Mechanism Study: To test for covalent inhibition, perform a "wash-out" or "jump-dilution" experiment. Pre-incubate the enzyme with Cpd-X, then significantly dilute the mixture to lower the concentration of free Cpd-X well below its IC50. A covalent inhibitor will show sustained inhibition due to the irreversible bond, whereas a reversible inhibitor's effect will diminish upon dilution.

Phase 4: Linking Target Engagement to Cellular Function

The final pillar of validation is to connect the specific molecular interaction to a measurable cellular outcome or phenotype. This involves assessing the compound's effect on cell health and probing the downstream signaling pathway regulated by the target.

Protocol 1: Cell Viability/Cytotoxicity Assay

The effect of Cpd-X on cell proliferation and health can be quantified using a metabolic assay like the XTT assay.[12] The XTT assay is often preferred over the MTT assay as its formazan product is water-soluble, eliminating a solubilization step and reducing potential artifacts.[13][14]

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Cpd-X and a vehicle control for a relevant time period (e.g., 48-72 hours).

  • XTT Reagent Addition: Add the XTT reagent to the wells. Metabolically active cells will convert the XTT tetrazolium salt into a colored formazan product.

  • Measurement: Measure the absorbance of the colored product using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot this against the log of the compound concentration to determine the half-maximal effective concentration (EC50).

Protocol 2: Downstream Pathway Analysis via Western Blot

If the target enzyme is part of a known signaling cascade, we must verify that Cpd-X modulates that pathway. Western blotting is the ideal technique to measure changes in the expression or post-translational modification (e.g., phosphorylation) of downstream proteins.[15][16]

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway CpdX Cpd-X Target Target Enzyme (e.g., Kinase A) CpdX->Target Covalent Inhibition Substrate Downstream Substrate (Protein B) Target->Substrate Phosphorylation Effector Effector Protein (e.g., Transcription Factor C) Substrate->Effector Activation Response Cellular Response (e.g., Proliferation) Effector->Response

Caption: Hypothetical pathway modulated by covalent inhibition from Cpd-X.

  • Cell Treatment and Lysis: Treat cells with vehicle or Cpd-X at concentrations around its EC50 value for various time points. Lyse the cells and quantify the total protein concentration.[5]

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[15]

  • Immunoblotting: Block the membrane and probe with primary antibodies specific to the target protein, its phosphorylated downstream substrate, and a loading control (e.g., GAPDH, β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities. A decrease in the phosphorylated downstream substrate in Cpd-X-treated cells, without a change in the total substrate or loading control, would strongly support the on-target MoA.

Comparative Analysis: Cpd-X vs. The Standard of Care

No drug exists in a vacuum. To understand the potential of Cpd-X, its performance must be benchmarked against an existing alternative, which we will call SoC-Inhibitor , a hypothetical reversible inhibitor of the same target. The data below is illustrative, representing the kind of objective comparison necessary for a go/no-go decision in a drug development program.[[“]][18]

ParameterCpd-X (Novel Covalent)SoC-Inhibitor (Reversible)Rationale for Comparison
Target Potency (IC50) 50 nM25 nMSoC-Inhibitor is more potent in a cell-free system.
Mode of Inhibition Covalent, IrreversibleReversible, CompetitiveThe key mechanistic difference. Covalent binding may offer prolonged duration of action.
Cellular Efficacy (EC50) 150 nM500 nMCpd-X is more effective in cells, possibly due to accumulation and irreversible target inactivation.
Duration of Action > 24 hours (requires new protein synthesis)< 6 hours (dependent on PK)Covalent binding uncouples effect duration from plasma concentration.
Selectivity High (dependent on reactive residue)Moderate (binds related enzymes)Covalent inhibitors can achieve high selectivity by targeting unique residues (e.g., a non-catalytic cysteine).
Therapeutic Window Potentially widerNarrowerImproved cellular efficacy and duration may allow for lower or less frequent dosing, reducing off-target effects.

Conclusion

The validation of a drug's mechanism of action is a journey of systematic, evidence-based discovery. For a novel scaffold like N-[3-(acetylamino)phenyl]-3-chloropropanamide, this process is fundamental. By progressing logically from unbiased target identification to specific biochemical and cellular assays, we can build a robust and compelling narrative for its MoA. The multi-pronged approach outlined in this guide—combining chemical proteomics, CETSA, enzymology, and cell-based pathway analysis—provides a self-validating framework to de-risk a development program and unlock the full therapeutic potential of a new chemical entity.

References

  • PubChem. 3-chloro-N-phenylpropanamide. National Center for Biotechnology Information. [Link]

  • Zhao, D. M., et al. (2016). Design, synthesis and biological evaluation of N,N-3-phenyl-3-benzylaminopropanamide derivatives as novel cholesteryl ester transfer protein inhibitor. Bioorganic & Medicinal Chemistry, 24(7), 1437-1445. [Link]

  • Bunnage, M. E., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Medicinal Chemistry, 66(21), 14439-14463. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Consolidated Analysis. (2024). How do novel therapies compare to standard treatments in clinical trial outcomes?. [Link]

  • Kawakubo, Y., et al. (2000). N-Acetylation of paraphenylenediamine in human skin and keratinocytes. Journal of Investigative Dermatology, 114(1), 136-141. [Link]

  • Zhang, B., et al. (2023). Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. Drug Design, Development and Therapy, 17, 3817-3834. [Link]

  • Venkatesan, G., et al. (2021). Investigations on detoxification mechanisms of novel para-phenylenediamine analogues through N-acetyltransferase 1 (NAT-1). Archives of Toxicology, 95(12), 3765-3778. [Link]

  • Karlsen, A., et al. (2022). Novel hormonal therapy versus standard of care—A registry-based comparative effectiveness evaluation for mCRPC-patients. PLoS ONE, 17(8), e0272228. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Tazarourte, K., & Reddy, V. (2023). Western Blot. In StatPearls. StatPearls Publishing. [Link]

  • Manandhar, S., et al. (2023). Identification of novel drug targets and small molecule discovery for MRSA infections. Frontiers in Microbiology, 14, 1184852. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • Kar, G., et al. (2023). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 18(11), 1235-1246. [Link]

  • Zhang, Y., et al. (2024). Progress on 3-Nitropropionic Acid Derivatives. Molecules, 29(11), 2567. [Link]

  • ResearchGate. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • Creative Diagnostics. Western Blot-Preparation Protocol. [Link]

  • Wang, H., et al. (2018). Synthesis and biological evaluation of clovamide analogues as potent anti-neuroinflammatory agents in vitro and in vivo. European Journal of Medicinal Chemistry, 151, 64-76. [Link]

  • MDPI. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]

  • Dovepress. (2020). Integrated Network Pharmacology Analysis and Experimental Validation to Elucidate the Potential Mechanisms of Moringa oleifera Seeds in the Treatment of Insulin Resistance. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • AJMC. (2024). Novel CLL Therapies Prompt New Treatment Considerations. [Link]

  • MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). [Link]

  • HMP Global. (2024). Oncology Drug Report 2024. [Link]

  • National Center for Biotechnology Information. (2014). 3-Chloro-N-(4-methoxyphenyl)propanamide. [Link]

  • MDPI. (2025). Network Pharmacology Combined with Experimental Validation to Investigate the Effects and Mechanisms of Aucubin on Aging-Related Muscle Atrophy. [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • ResearchGate. (2023). Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. [Link]

  • Wikipedia. Enzyme assay. [Link]

  • PubChem. N,N'-diacetyl-p-phenylenediamine. National Center for Biotechnology Information. [Link]

  • Creative Biolabs. Western Blot Protocol. [Link]

  • MDPI. (2024). Advances in Novel Biologics Targeting BAFF/APRIL in the Treatment of IgA Nephropathy. [Link]

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

  • ACS Publications. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Hwang, H., et al. (2022). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry, 65(13), 9036-9047. [Link]

  • Shungu, M., et al. (2022). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. Journal of Clinical Pharmacology, 62(S1), S28-S40. [Link]

  • Al-Rawi, R., et al. (2023). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 28(16), 5994. [Link]

  • UCL. Target Identification and Validation (Small Molecules). [Link]

  • Taylor & Francis Online. (2022). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Thompson, A. M., et al. (2012). Synthesis and biological evaluation of N-substituted noscapine analogues. Archiv der Pharmazie, 345(11), 861-872. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.